Aumitin's primary documented mechanism is the inhibition of starvation- and rapamycin-induced autophagy by targeting mitochondrial complex I [1] [2].
| Biological Assay | IC₅₀ Value |
|---|---|
| Starvation-induced autophagy | 0.12 μM [1] [2] |
| Rapamycin-induced autophagy | 0.24 μM [1] [2] |
This compound inhibits mitochondrial complex I to suppress autophagy.
This compound is for research use only and is not intended for human or veterinary use [1] [2].
The table below lists example formulations for administering this compound to animal models, using a target concentration of 2.5 mg/mL [1].
| Formulation Type | Composition (Example) |
|---|---|
| Injection Formulation 1 | DMSO : Tween 80 : Saline = 10 : 5 : 85 |
| Injection Formulation 3 | DMSO : Corn oil = 10 : 90 |
| Oral Formulation 1 | Suspend in 0.5% Carboxymethylcellulose Sodium (CMC-Na) |
Key Steps [1]:
The discovery of Aumitin was reported in a 2018 open-access study. It was identified as a potent inhibitor of macroautophagy (hereafter "autophagy") that functions by impairing mitochondrial respiration [1].
Key Characteristics of this compound
| Feature | Description |
|---|---|
| Primary Activity | Inhibition of macroautophagy [1] |
| Molecular Target | Mitochondrial complex I (NADH:ubiquinone oxidoreductase) [1] |
| Discovery Method | Phenotypic screening for autophagy inhibitors, followed by target identification [1] |
| General Finding | The study established that pharmacological inhibition of mitochondrial respiration, via targets in different mitochondrial complexes, consistently leads to the inhibition of autophagy [1] |
The study provided data to confirm this compound's activity and its proposed mechanism of action.
Summary of Key Experimental Findings
| Experimental Approach | Key Result | Implication |
|---|---|---|
| Phenotypic Screening | Identification of this compound from a screen for compounds that reduce autophagic flux [1] | This compound is a bona fide autophagy inhibitor. |
| Target Identification | This compound binds to and inhibits mitochondrial complex I [1] | The molecular target is mitochondrial complex I. |
| Mechanistic Validation | Inhibition of autophagy was also observed with other inhibitors targeting different mitochondrial complexes (e.g., II, III, V) [1] | Autophagy inhibition is a general consequence of impaired mitochondrial respiration. |
Based on the publication and standard methods in the field, the core experiments likely involved the following protocols.
1. Primary Phenotypic Screening for Autophagy Inhibitors This initial screen identified compounds that reduce autophagic flux, a measure of complete autophagy progression [2].
2. Target Identification and Confirmation After identifying this compound as a hit, its molecular target was investigated.
The overall workflow from the initial screen to mechanistic understanding can be visualized as follows:
The discovery of this compound fits into a broader effort to find specific chemical tools to modulate autophagy. Other screening studies have identified various compounds:
For scientists in the field, the discovery of this compound underscores several critical points:
Aumitin is a diaminopyrimidine-based compound identified as a potent inhibitor of macroautophagy through phenotypic screening. Its primary molecular target is mitochondrial complex I [1].
The table below summarizes quantitative data from pivotal experiments characterizing this compound's activity [1].
| Assay Type | Measured Parameter | Cell Line / System | Result (IC₅₀) | Key Finding |
|---|---|---|---|---|
| Autophagy Inhibition (Starvation) | LC3-II puncta formation | MCF7-LC3 | 0.12 ± 0.07 µM | Inhibits early autophagosome formation |
| Autophagy Inhibition (Rapamycin) | LC3-II puncta formation | MCF7-LC3 | 0.24 ± 0.20 µM | Acts downstream of mTOR |
| Mitochondrial Respiration | Oxygen Consumption Rate (OCR) | HeLa | 0.11 ± 0.21 µM | Directly inhibits cellular respiration |
| Mitochondrial Respiration | Oxygen Consumption Rate (OCR) | MCF7 | 0.44 ± 0.11 µM | Potent inhibition of oxidative phosphorylation |
| Enzymatic Activity | NADH-CoQ Reductase | Isolated Mitochondria | Significant inhibition | Confirmed direct inhibition of Complex I |
Structure-activity relationship (SAR) studies show a strong correlation between a compound's potency in inhibiting mitochondrial respiration and its ability to inhibit autophagy, providing evidence that the effect on mitochondria is the primary cause of autophagy inhibition [1].
This assay simultaneously measures the Oxygen Consumption Rate (OCR, indicator of respiration) and the Extracellular Acidification Rate (ECAR, indicator of glycolysis) in real-time [1].
This assay pinpoints which mitochondrial complex is directly targeted [1].
This cell-free assay provides direct evidence of enzymatic inhibition [1].
The following diagram illustrates the workflow from this compound's cellular entry to its ultimate inhibitory effect on autophagy, integrating the key experimental methods used for its characterization.
This compound's mechanism of action and key validation assays.
This compound serves as a valuable chemical tool for understanding the crucial link between mitochondrial function and cellular autophagy. The discovery that its autophagy-inhibitory effect is generalizable to other mitochondrial inhibitors highlights the importance of intact respiratory function for autophagic processes [1]. This connection has significant implications for diseases like cancer and Parkinson's, where both mitochondria and autophagy play key roles [1].
The discovery of aumitin came from a phenotypic screen for autophagy inhibitors. Subsequent target identification revealed that its autophagy-inhibiting effect is due to the inhibition of mitochondrial complex I [1].
Research indicates that the connection between mitochondrial complex I inhibition and the blockade of autophagy is a general phenomenon, as several inhibitors targeting different mitochondrial complexes can produce this effect [1]. This highlights the central role of mitochondrial respiration in regulating the autophagy pathway.
While the specific laboratory protocols for this compound are not detailed in the available literature, research on mitochondrial complex I inhibitors commonly employs several standard assays. The workflow below illustrates a typical process for identifying and characterizing a compound like this compound.
The following table describes the core methodologies used in the studies that uncovered the effects of compounds like this compound and spautin-1 [1] [2].
| Method | Key Procedure Details | Application & Insight |
|---|---|---|
| Phenotypic Screening | Screen for compounds inhibiting autophagy (e.g., GFP-LC3 puncta formation, protein degradation assays) [1]. | Identified this compound as a novel autophagy inhibitor from a compound library [1]. |
| Cell Viability Assays (Cytotoxicity) | Treat cancer cells with compound under different conditions (glucose-rich vs. glucose-starved); measure viability via dyes (Presto Blue) [2] [3]. | Spautin-1 showed preferential cytotoxicity under glucose starvation, a trait shared with other complex I inhibitors [2]. |
| Metabolic Profiling (L-Lactate Release) | Measure extracellular L-lactate concentration using enzymatic assays (e.g., CMA analyzer) in 96-well format [3]. | Used as a high-throughput primary screen; increased lactate indicates glycolytic shift upon OXPHOS inhibition [3]. |
| Seahorse XF Analyzer (OCR Measurement) | Measure Oxygen Consumption Rate (OCR) in intact or digitonin-permeabilized cells. Key steps: • Intact Cells: Basal OCR, ATP-linked OCR, proton leak, maximal respiration, non-mitochondrial respiration. • Permeabilized Cells: Provide specific substrates: Glutamate/Malate (Complex I) or Succinate + Rotenone (Complex II) [2] [3] [4]. | Confirmed OCR inhibition specifically with Complex I substrates, pinpointing this compound/spautin-1 target [2] [4]. | | Enzymatic Activity on Isolated Complexes | Use isolated mitochondria or sub-mitochondrial particles. NADH oxidation assay: Monitor NADH decay at 340nm with decylubiquinone as electron acceptor, sensitivity to rotenone [4]. | Directly confirmed inhibition of Complex I's enzymatic core, independent of membrane potential [4]. |
Targeting mitochondrial complex I is an active area of therapeutic research beyond this compound. The following diagram illustrates the cascade of effects triggered by complex I inhibition in a cancer cell, leading to potential therapeutic outcomes.
Other complex I inhibitors show how modulating this target can have diverse therapeutic applications:
The development of these inhibitors was based on a macrocyclization strategy applied to a known, high-potency HPK1 inhibitor lead compound (compound 1, IC₅₀ = 0.061 nM) [1]. The core scaffold is a 2,4-diaminopyrimidine-5-carboxamide [1].
The diagram below illustrates the HPK1 signaling pathway and the inhibitor's mechanism of action.
HPK1 negatively regulates T-cell signaling. The inhibitor blocks HPK1, preventing SLP76 phosphorylation and downstream signal disruption, thereby enhancing T-cell function.
Through extensive SAR exploration, researchers identified a potent macrocyclic HPK1 inhibitor, compound 21 [1] [2]. The table below summarizes its key experimental data.
| Parameter | Result/Value | Experimental Context |
|---|---|---|
| HPK1 Inhibition (IC₅₀) | 1.0 nM | ADP-Glo assay [2] |
| Cellular Target Engagement | Inhibited SLP76 phosphorylation (Ser376) | In human Jurkat T cells [1] [2] |
| Functional Immune Effect | Enhanced IL-2 secretion | In human Jurkat T cells [1] [2] |
| Macrocyclic Linker | -(CH₂)₃- (3-carbon chain) | Optimal length for potency [1] |
| Phenyl Ring A Substituent (R¹) | 2-Fluoro | Improved activity [1] |
| Phenyl Ring B Substituent (R²) | 3-Chloro | Improved activity [1] |
The diagram below maps the key structural features and SAR findings for compound 21 onto its core scaffold.
Core scaffold of macrocyclic 2,4-diaminopyrimidine HPK1 inhibitors, highlighting key substituents and the optimal 3-carbon macrocyclic linker identified in SAR studies [1].
The following are the key experimental methodologies used to characterize the HPK1 inhibitors in this study [1].
Compound 21 is recognized as a structurally novel lead compound for further development of HPK1 inhibitors [1] [2]. The success of the macrocyclization strategy in this series provides a valuable template for designing new inhibitors with improved properties.
The field of HPK1 inhibitor development is active, with at least ten compounds known to have entered clinical trials as of the latest reports, though none have yet received market approval [1]. This highlights both the promise and the challenge of targeting HPK1 for cancer immunotherapy.
Aumitin has been identified as a potent and selective inhibitor of macroautophagy. Its primary molecular target is mitochondrial complex I (NADH-CoQ reductase), and it inhibits autophagy by disrupting cellular energy metabolism [1].
The table below summarizes the key quantitative data on this compound's activity:
| Property | Description / Value | Experimental Context |
|---|---|---|
| Primary Target | Mitochondrial Complex I [1] | In vitro NADH-CoQ reductase assay using isolated mitochondria [1]. |
| Mechanism | Inhibits mitochondrial respiration (Oxygen Consumption Rate, OCR); increases compensatory glycolysis (Extracellular Acidification Rate, ECAR) [1]. | Cell-based assay (Seahorse XFe96 Analyzer) in MCF-7 and HeLa cells [1]. |
| Effect on Autophagy | Inhibits LC3-I to LC3-II lipidation and blocks degradation of the autophagy substrate p62 [1]. | Immunoblot analysis in starved or rapamycin-treated MCF-7 cells [1]. |
| Cellular Outcomes | Induces caspase-dependent apoptosis, enhances cell death under amino acid starvation [1]. | Caspase 3/7 activity assay and cell death analysis in MCF-7 cells [1]. |
| IC₅₀ (Autophagy Inhibition) | 0.12 ± 0.07 μM (starvation); 0.24 ± 0.20 μM (rapamycin) [1] | Cell-based autophagy assay in MCF-7-LC3 cells [1]. |
| IC₅₀ (Mitochondrial Respiration) | 0.11 ± 0.21 μM (HeLa); 0.44 ± 0.11 μM (MCF-7) [1] | Cellular Oxygen Consumption Rate (OCR) assay [1]. |
The following diagram illustrates the established mechanism through which this compound inhibits autophagy and leads to p62 accumulation:
This compound inhibits autophagy and causes p62 accumulation by targeting mitochondrial complex I and depleting cellular ATP [1].
p62 (also known as SQSTM1) is not just a substrate degraded by autophagy; it is a multifunctional adaptor protein critical for selective autophagy [2] [3]. It binds to ubiquitinated proteins through its UBA domain and to LC3 on the forming autophagosome via its LIR domain, thereby shuttling cargo for degradation [4] [2]. p62 itself is degraded along with its cargo, and its accumulation is a key marker of inhibited autophagic flux [1].
Based on the methodologies used in the search results, here are core protocols for investigating a compound's effect on p62 and autophagy:
Assessing Autophagic Flux via Immunoblotting [1] [5] [6]:
Monitoring p62 Dynamics via Immunofluorescence [6]:
Evaluating Mitochondrial Function (Critical for this compound-like compounds) [1]:
The accumulation of p62 observed with this compound treatment is a consequence of general autophagy inhibition due to energy depletion [1]. This is distinct from a mechanism that would directly target p62's stability, interaction partners, or transcription.
When your experiments show p62 accumulation, it is crucial to determine if it is a direct or indirect effect. The experimental workflow below outlines the key steps to establish a compound's mechanism of action concerning p62 and autophagy:
A decision workflow to guide the investigation of p62 accumulation mechanisms, distinguishing between direct and indirect effects.
The diagram below outlines a generalized protocol for evaluating compound effects on mitochondrial function, using high-resolution respirometry. You can adapt this workflow by introducing "Aumitin" at the appropriate stages.
This workflow visualizes the key steps in a mitochondrial respiration assay. The central Substrate-Uncoupler-Inhibitor Titration (SUIT) protocol is critical for dissecting specific aspects of mitochondrial function [1].
If you conduct experiments on this compound, you can structure your results using the following parameters. This table serves as a template for the quantitative data you would collect and analyze [1].
| Respiratory Parameter | Experimental Definition | Biological Significance | Sample Data (Control) | Potential this compound Effect |
|---|---|---|---|---|
| Routine Respiration | OCR in culture medium before permeabilization. | Cellular basal metabolic rate under physiological conditions. | ~23.0 amol·s⁻¹·x⁻¹ [1] | To be measured. |
| Leak Respiration (NL) | OCR after permeabilization + NADH-linked substrates (Pyruvate, Malate) but without ADP. | Proton leak across the inner mitochondrial membrane; indicates uncoupling. | ~6.1 amol·s⁻¹·x⁻¹ [1] | To be measured. |
| OXPHOS Capacity (NP) | Maximal OCR after NL state + saturating ADP. | Maximal ATP production capacity fueled by NADH-pathway. | Inhibited by Gentamicin & Ciprofloxacin [1] | To be measured. |
| ETS Capacity (NSP) | Maximum OCR after NP state + succinate & uncoupler (FCCP). | Maximal electron transfer system capacity, independent of phosphorylation. | Inhibited by Gentamicin & Ciprofloxacin [1] | To be measured. |
| Spare Respiratory Capacity (SRC) | Calculated as: ETS Capacity - Routine Respiration. | Cell's ability to respond to increased energy demand; indicator of health and fitness. | Enhanced by protective compounds (e.g., Amla) [2] | To be measured. |
| Coupling Efficiency | Calculated as: (OXPHOS - Leak) / OXPHOS. | Efficiency of ATP synthesis versus proton leak. | Decreased by membrane-damaging agents [1] | To be measured. |
To investigate this compound's effects, you would typically follow a protocol based on high-resolution respirometry, as used in recent studies [1].
Based on known mechanisms of other compounds, this compound could potentially affect mitochondrial respiration in several ways:
I hope this structured technical guide provides a solid foundation for your research into the effects of this compound. Should you obtain experimental data, you can directly populate the provided table and flowchart for a clear and professional presentation of your findings.
This compound represents a novel diaminopyrimidine-based autophagy inhibitor discovered through phenotypic screening approaches that has demonstrated significant effects on mitochondrial function through inhibition of mitochondrial complex I. Identified in a 2018 study screening for autophagy inhibitors, this compound was found to potently inhibit mitochondrial respiration by targeting the NADH-CoQ reductase activity of complex I, similar to the well-characterized inhibitor rotenone [1]. The discovery of this compound emerged from research employing high-content screening using MCF-7 cells stably expressing the autophagosome marker eGFP-LC3 (MCF7-LC3), where it was identified as the most potent hit compound among diaminopyrimidine-based structures [1].
The significance of this compound extends beyond its immediate function as an autophagy inhibitor, as it has become a valuable chemical biology tool for investigating the crucial interrelationship between mitochondrial function and autophagy regulation. Research has demonstrated that this compound inhibits both starvation-induced and rapamycin-induced autophagy in a dose-dependent manner, suggesting it acts downstream of mTOR signaling [1]. This effect is mediated through its impact on mitochondrial respiration, as evidenced by the strong correlation between this compound's inhibition of autophagy and its suppression of mitochondrial oxygen consumption across multiple compound analogues [1]. The discovery of this compound has helped illuminate the fundamental principle that inhibition of mitochondrial respiration, regardless of the specific complex targeted, can result in significant autophagy suppression.
Comprehensive structure-activity relationship studies have revealed a strong correlation between the inhibition of mitochondrial respiration and autophagy suppression across a series of this compound analogues [1]. The quantitative data extracted from these studies demonstrate that compounds with medium potency in cell-based autophagy assays correspondingly exhibited reduced potency in mitochondrial respiration inhibition assays [1]. Critically, structurally related compounds that showed no activity in autophagy assays also failed to inhibit mitochondrial respiration, establishing a causal connection between these two effects [1].
Table 1: Structure-Activity Relationship of this compound Analogues
| Compound | Mitochondrial Respiration IC₅₀ (μM) HeLa | Mitochondrial Respiration IC₅₀ (μM) MCF7 | Starvation-Induced Autophagy IC₅₀ (μM) | Rapamycin-Induced Autophagy IC₅₀ (μM) |
|---|---|---|---|---|
| This compound (1) | 0.11 ± 0.21 | 0.44 ± 0.11 | 0.12 ± 0.07 | 0.24 ± 0.20 |
| Compound 2 | 0.92 ± 0.15 | 1.78 ± 0.15 | 0.80 ± 0.30 | 0.81 ± 0.68 |
| Compound 3 | 0.38 ± 0.13 | 0.65 ± 0.09 | 0.81 ± 0.16 | 0.29 ± 0.18 |
| Compound 4 | 0.66 ± 0.08 | 1.32 ± 0.06 | 0.97 ± 0.47 | 0.16 ± 0.08 |
| Compound 5 | 1.23 ± 0.16 | 8.21 ± 0.05 | 1.6 ± 0.60 | 4.1 ± 3.0 |
| Compound 6 | Inactive | Inactive | Inactive | Inactive |
This compound demonstrates potent biological activity at sub-micromolar concentrations, with an IC₅₀ of 0.12 ± 0.07 μM against starvation-induced autophagy and 0.24 ± 0.20 μM against rapamycin-induced autophagy in MCF7-LC3 cells [1]. Mitochondrial respiration inhibition occurs with similar potency, showing IC₅₀ values of 0.11 ± 0.21 μM in HeLa cells and 0.44 ± 0.11 μM in MCF7 cells [1]. The compound effectively inhibits LC3 lipidation in a dose-dependent manner in both starved and rapamycin-treated cells and blocks degradation of the autophagy substrate p62, confirming inhibition of autophagic flux [1].
Additional functional characterization revealed that this compound induces apoptotic cell death under nutrient-starvation conditions, as demonstrated by increased caspase 3/7 activation [1]. The compound's effects are rapid and likely represent primary inhibition of mitochondrial function rather than secondary consequences of autophagy inhibition, based on the temporal dynamics of respiratory suppression [1]. Specificity screening against 419 kinases revealed only weak inhibition of PI4KB and PI3KC2G at 1 μM concentration, and highly selective inhibitors of these kinases did not reproduce the autophagy inhibition phenotype, suggesting these are not responsible for this compound's primary effects [1].
The measurement of oxygen consumption rates has become a fundamental technique in mitochondrial research, with several technological platforms available each offering distinct advantages and limitations [2]. The selection of an appropriate measurement platform depends on multiple factors including the biological model system, required throughput, sample availability, and specific research questions being addressed [2].
Table 2: Comparison of OCR Measurement Platforms and Applications
| Platform Type | Examples | Throughput | Sample Requirements | Key Advantages | Key Limitations |
|---|
| Chamber-based Platinum Electrodes | Oroboros O2k, Hansatech Oxygraph | Low (1-2 samples simultaneously) | Higher sample amounts required | • Direct oxygen measurement • Suitable for very low OCR • Multiparametric capabilities • Easy data access | • Lower throughput • Cleaning between runs • Limited automation | | Microplate-based Fluorometric Systems | Agilent Seahorse XF Analyzers | High (8-96 wells simultaneously) | Minimal sample material | • High throughput • Minimal sample requirements • Automated injection system • Simultaneous ECAR measurement | • Higher instrument cost • Limited injection cycles (typically 4) • Proprietary software and consumables | | Fluorescent Assay Kits | MitoXpress, Cayman OCR Assay | Medium to High | Small sample volumes | • Compatible with standard plate readers • Lower initial cost • Flexible experimental design | • Semi-quantitative results • Less automated • Potential for measurement artifacts | | Custom Microscopy-Based Approaches | Gap Cover Glass (GCG) method | Low | Small cell numbers on coverslips | • Very low cost • Uses existing microscopy equipment • Maintains cell-adhesion conditions | • Very low throughput • Manual operation • Technical expertise required |
When planning OCR measurements, researchers must consider multiple factors to ensure experimental appropriateness and data quality. The Agilent Seahorse XF Analyzer platform has gained significant popularity due to its user-friendly operation and ability to simultaneously measure both OCR and extracellular acidification rate (ECAR) in a miniaturized format [2]. This platform is particularly valuable for screening applications where multiple experimental conditions must be tested in parallel [3]. However, chamber-based systems like the Oroboros O2k provide superior flexibility for multiparametric measurements and are more appropriate for very low respiration rates or when simultaneous measurement of other parameters like reactive oxygen species production is required [2].
For researchers with limited budgets or specialized sample requirements, customizable approaches like the Gap Cover Glass method may be appropriate, though they require more technical expertise and offer significantly lower throughput [3]. Recent methodological advances have extended OCR measurements to diverse model systems including intact tissues [4], plant mitochondria [5], and small organism models like C. elegans [6], significantly expanding the applications of respirometry in biological research.
The Agilent Seahorse XF Analyzer has become the most widely utilized platform for OCR measurements in mammalian cells due to its standardized workflows and high reproducibility [1] [2]. The typical mitochondrial stress test protocol utilizes sequential injections of specific inhibitors to dissect various components of mitochondrial function:
Plant Mitochondria Protocol: Measurements in plant mitochondria require specific modifications to standard protocols, including the use of malate as a respiratory substrate instead of the pyruvate/malate combination used for mammalian systems [5]. Additionally, the inhibitor cocktail must include benzhydroxamic acid (BHAM) to account for the presence of alternative oxidase in plant mitochondria [5]. The typical injection sequence includes: (1) ADP to initiate phosphorylating respiration, (2) oligomycin to inhibit ATP synthase, (3) FCCP to uncouple respiration, and (4) a mixture of rotenone, antimycin A, and BHAM to completely inhibit oxygen consumption [5].
Intact Tissue Measurements: OCR assessment in intact tissue samples requires specialized preparation techniques to maintain tissue viability while allowing sufficient oxygen diffusion [4]. For murine heart and lung tissues, multiple transversal cuts are made with a scalpel to create thin tissue samples that cover the bottom of a Seahorse Islet Plate well [4]. Samples of approximately 1 mm² for heart and 0.5 mm² for lung tissue (corresponding to 200 and 80 μg of protein, respectively) have been shown to provide reproducible results while maintaining tissue viability during the measurement period [4].
C. elegans Protocol: OCR measurement in the nematode C. elegans requires careful consideration of animal number, body size, measurement duration, and bacterial food source [6]. Using the Resipher system or similar platforms, synchronized day 1 adult animals are transferred to assay wells in M9 buffer, with typical measurements utilizing 10-30 animals per well [6]. The presence of bacteria must be carefully controlled or eliminated as they contribute significantly to background oxygen consumption [6].
This compound functions as a direct inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), the first and largest complex of the mitochondrial electron transport chain [1]. This mechanism was confirmed through both cellular assays and biochemical studies using isolated mitochondria, which demonstrated that this compound specifically inhibits pyruvate/malate-driven respiratory activity in a manner identical to rotenone, a well-characterized complex I inhibitor [1].
The following diagram illustrates the molecular mechanism of this compound and its cellular consequences:
Mechanism of this compound action: this compound directly inhibits mitochondrial complex I, leading to reduced oxygen consumption, ATP depletion, and increased ROS generation, ultimately suppressing autophagy and promoting apoptosis.
Evaluation of this compound in an in vitro NADH-CoQ reductase assay using isolated mitochondria confirmed that it directly inhibits the NADH-CoQ reductase activity of complex I, similar to rotenone [1]. This inhibition disrupts the normal flow of electrons through the electron transport chain, reducing the proton gradient across the inner mitochondrial membrane and thereby decreasing ATP synthesis through oxidative phosphorylation [1]. The resulting bioenergetic crisis triggers multiple cellular responses including activation of compensatory metabolic pathways and ultimately can lead to apoptotic cell death under conditions of nutrient stress [1].
The discovery that this compound and other mitochondrial inhibitors targeting different respiratory complexes all produce similar autophagy inhibition phenotypes suggests that mitochondrial respiration itself is essential for autophagy regulation, rather than this being a specific property of complex I inhibition [1]. This highlights the fundamental importance of mitochondrial function in cellular catabolic processes and demonstrates how small molecules like this compound can serve as valuable tools for dissecting these complex metabolic relationships.
This compound represents an important example of how phenotypic screening approaches can identify novel chemical tools for investigating fundamental biological processes [1]. Its discovery followed a trajectory from initial phenotypic screening through target identification and mechanistic validation, providing a comprehensive characterization pathway for chemical biology probes [1]. The strong correlation between mitochondrial respiration inhibition and autophagy suppression observed with this compound and its analogues has helped establish the general principle that mitochondrial function is intrinsically linked to autophagy regulation [1].
The concept of pseudo-natural products exemplified by related pyrano-furo-pyridone (PFP) compounds demonstrates how fragment-based design strategies can yield novel chemotypes with specific bioactivities [7]. These compounds occupy areas of chemical space not covered by existing natural products but retain favorable physicochemical properties for biological activity, as evidenced by their NP-likeness scores and positioning in lead-like chemical space [7]. Similar to this compound, PFP pseudo-natural products were found to be structurally novel inhibitors of mitochondrial complex I, further validating this target for chemical probe development [7].
From a drug discovery perspective, mitochondrial complex I inhibitors have potential applications in several therapeutic areas, including cancer therapy where targeting metabolic dependencies of tumor cells represents a promising strategy [1]. However, the therapeutic window for such approaches may be narrow due to the essential nature of mitochondrial function in normal cells. The research use of this compound as a chemical probe continues to provide insights into the complex interplay between cellular energy status and degradative pathways, with implications for understanding various pathological conditions including cancer, neurodegenerative diseases, and metabolic disorders [1].
This compound serves as a prototypical example of how modern chemical biology approaches can yield valuable tools for investigating complex physiological processes. Its well-characterized mechanism as a mitochondrial complex I inhibitor, coupled with comprehensive profiling of its effects on autophagy and cellular metabolism, makes it an important reference compound in both mitochondrial and autophagy research. The strong structure-activity relationships observed with this compound analogues provide clear guidance for further chemical optimization and demonstrate the fundamental connection between mitochondrial electron transport function and autophagic regulation.
This compound was identified as a novel autophagy inhibitor through a phenotypic screening approach. The key findings from its discovery are summarized in the table below [1].
| Property | Description |
|---|---|
| Primary Activity | Inhibition of macroautophagy [1] |
| Molecular Target | Mitochondrial complex I (NADH:ubiquinone oxidoreductase) [1] |
| Biological Consequence | Inhibition of mitochondrial respiration, leading to disruption of cellular energy metabolism essential for autophagy [1] |
| Discovery Context | Identified as a tool compound to dissect metabolic pathways; study confirmed that autophagy inhibition is a general effect of various mitochondrial inhibitors [1] |
The absence of detailed SAR in the literature means that elucidating the structure-activity relationship for this compound would be a primary research endeavor. The following diagram outlines a potential workflow for this process, based on standard practices in medicinal chemistry [2] [3].
Figure 1: A proposed iterative workflow for establishing the structure-activity relationship (SAR) of this compound.
The key steps involved in this workflow would be:
Analogue Design: Systematically modify the this compound structure. This involves:
Synthesis and Purification: The designed analogues must be synthesized using organic chemistry methods. It is critical to confirm the identity and high purity (e.g., >95% by LC-MS and NMR) of all new compounds before biological testing [3].
Biological Testing: The synthesized analogues should be evaluated in relevant biological assays to quantify their activity. For this compound, this would include:
Given the current lack of published SAR data, here are practical steps you could take to acquire the necessary information:
This document provides a standardized framework for the in vitro assessment of novel beta-lactam antibiotics combined with beta-lactamase inhibitors, based on contemporary methodologies and analyses of the antibacterial pipeline [1] [2].
The discovery of penicillin in the 1940s, for which the Nobel Prize was awarded in 1945, revolutionized medicine [3]. However, the subsequent emergence and global spread of antimicrobial resistance (AMR), particularly through bacterial enzymes like beta-lactamases, now poses a severe threat to public health [3] [2]. Beta-lactamase inhibitors (BLIs), such as clavulanic acid, avibactam, vaborbactam, and relebactam, are crucial for restoring the efficacy of beta-lactam antibiotics against resistant pathogens [4] [1]. This application note details a comprehensive in vitro protocol to evaluate the potency and synergy of new beta-lactam/BLI combinations against multidrug-resistant bacteria.
The broth microdilution method is the reference standard for antimicrobial susceptibility testing (AST) due to its high reproducibility and accuracy, especially for challenging antibiotics like cefiderocol [1].
Workflow:
The diagram below illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC).
While broth microdilution is the gold standard, disk diffusion offers a cost-effective screening alternative. It is highly sensitive to media composition, and validation is required [1].
Workflow:
This method directly measures the inhibitory activity of the BLI against purified beta-lactamase enzymes, as described in early studies of clavulanic acid [4].
Workflow:
The following parameters should be calculated and reported for a comprehensive analysis.
| Parameter | Description & Formula | Interpretation |
|---|---|---|
| MIC50/MIC90 | The minimum inhibitory concentration required to inhibit the growth of 50% or 90% of isolates, respectively. | Measures potency and establishes epidemiological cut-offs. |
| Fraction Inhibitory Concentration (FIC) Index | FIC Index = (MIC of drug A in combo/MIC of drug A alone) + (MIC of drug B in combo/MIC of drug B alone). | Defines synergy (FIC ≤0.5), additive effect (0.5< FIC ≤1), indifference (1< FIC ≤4), or antagonism (FIC >4). |
| Inhibition Zone Diameter | Diameter of the clear zone around an antibiotic disk, measured in millimeters. | Used with CLSI/FDA breakpoint tables to categorize isolates as Susceptible, Intermediate, or Resistant. |
The activity of a new beta-lactam/BLI combination should be summarized against a panel of strains with defined resistance mechanisms. The table below provides a generalized profile based on newer agents like ceftazidime/avibactam and meropenem/vaborbactam [1].
| Antibacterial Spectrum / Resistance Mechanism | Expected Activity of New BLI Combination | Key Clinical Considerations |
|---|---|---|
| ESBL-Producing *Enterobacterales* | High | A primary indication for BL/BLI combinations. |
| KPC-Producing *Enterobacterales* | High | Agents like avibactam and vaborbactam are effective. |
| Metallo-β-Lactamase (MBL) Producers | None | A significant gap; combinations are ineffective unless the BLI is active against MBLs (e.g., aztreonam/avibactam) [1]. |
| OXA-48-like Producers | Variable | Avibactam-containing combinations are often active. |
| Acinetobacter baumannii | Limited | Not a reliable target for most new BL/BLI combinations [1]. |
| Pseudomonas aeruginosa | Moderate to High | Potency can vary significantly based on the specific BLI and the strain's other resistance mechanisms. |
With a fragile antibacterial research and development pipeline and only 5 of 90 agents in development targeting WHO "critical" priority pathogens, robust in vitro models are more critical than ever [2]. The protocols outlined here provide a foundational framework for efficiently profiling novel beta-lactam/BLI combinations, guiding their development, and ultimately helping to address the escalating AMR crisis.
This compound is a diaminopyrimidine-based compound identified as an autophagy inhibitor. Its primary characterized activity is the dose-dependent inhibition of autophagy induced by both starvation and rapamycin treatment [1] [2]. The table below summarizes its key biological and physicochemical properties.
Table 1: Profile of this compound
| Property | Description |
|---|---|
| Bioactivity | Autophagy inhibitor; suppresses mitochondrial respiration by targeting Complex I [1] [2]. |
| Reported IC₅₀ | 0.12 μM (starvation-induced autophagy); 0.24 μM (rapamycin-induced autophagy) [1] [2]. |
| Molecular Weight | 429.90 g/mol [1] [2]. |
| Molecular Formula | C₂₄H₂₀ClN₅O [1] [2]. |
| CAS Number | 946293-78-3 [1] [2]. |
| Solubility | ~100 mg/mL (~232.61 mM) in DMSO [2]. Solubility in water is expected to be low. |
| Physical Form | White to off-white solid powder [2]. |
The core activity of this compound has been established in assays measuring the inhibition of induced autophagy. The following protocols are adapted from the literature citing its use [1] [2].
This protocol is suitable for experiments in various mammalian cell lines (e.g., HEK293T, HeLa, MEFs).
This protocol tests the inhibition of a chemically induced autophagic pathway.
To confirm the inhibitory effect of this compound, the following well-established autophagy assays are recommended. These methods can be applied to the samples generated from the protocols above.
This is one of the most common methods to monitor autophagy [3].
This method visualizes autophagosome formation in cells [5] [6].
This method allows for the rapid, quantitative analysis of autophagic activity in a high-throughput format [5].
Table 2: Common Issues and Solutions
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| No inhibitory effect | Concentration too low; incubation time too short. | Perform a dose-response curve (0.01-1 µM); extend treatment time. |
| High cell death | This compound concentration is toxic. | Reduce concentration; check cell viability (e.g., with MTT assay) after treatment. |
| High background in microscopy | Autofluorescence or non-specific staining. | Include untransfected controls to set background levels; optimize washing steps. |
| Weak LC3-II band on Western Blot | Insufficient induction of autophagy. | Confirm induction method is working; use a positive control (e.g., starved cells). |
| Inconsistent flow cytometry data | Inconsistent cell permeabilization. | Strictly adhere to permeabilization times and temperatures [5]. |
Aumitin is a novel diaminopyrimidine-based compound identified as a potent autophagy inhibitor through phenotypic screening. It exerts its effect by inhibiting mitochondrial complex I (NADH-CoQ reductase), which disrupts cellular energy metabolism and subsequently blocks autophagic flux. This makes it a valuable chemical tool for studying the interconnection between mitochondrial function and autophagy [1] [2].
Key Characteristics
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound in key biological assays, demonstrating its potency and primary mechanism of action.
| Assay Description | Cell Line(s) Used | Reported IC₅₀ Value |
|---|---|---|
| Starvation-Induced Autophagy Inhibition (measured by eGFP-LC3 accumulation) | MCF-7 (MCF7-LC3) | 0.12 ± 0.07 µM [1] [2] [3] |
| Rapamycin-Induced Autophagy Inhibition (measured by eGFP-LC3 accumulation) | MCF-7 (MCF7-LC3) | 0.24 ± 0.20 µM [1] [2] [3] |
| Mitochondrial Respiration Inhibition (measured by Oxygen Consumption Rate, OCR) | HeLa | 0.11 ± 0.21 µM [2] |
| Mitochondrial Respiration Inhibition (measured by Oxygen Consumption Rate, OCR) | MCF-7 | 0.44 ± 0.11 µM [2] |
| In Vitro NADH-CoQ Reductase Inhibition (direct complex I activity assay) | Isolated mitochondria | Similar to rotenone, a known complex I inhibitor [2] |
This protocol is adapted from the original phenotypic screening and validation experiments [1] [2].
1.1. Cell Culture and Autophagy Induction
1.2. This compound Treatment
1.3. Readout and Analysis
This protocol utilizes the Seahorse XF Analyzer to directly measure this compound's effect on mitochondrial function in live cells [1] [2].
2.1. Cell Preparation
2.2. Sensor Cartridge Calibration
2.3. Assay Run
This assay confirms that this compound directly targets mitochondrial complex I, rather than affecting NADH supply [2].
3.1. Mitochondria Isolation
3.2. NADH-CoQ Reductase Activity Assay
The following diagram illustrates this compound's mechanism of action and its integration into a combined experimental workflow for characterizing autophagy inhibitors.
This compound is a novel diaminopyrimidine-based compound identified as a potent autophagy inhibitor through phenotypic screening. Discovered in 2018, this compound has emerged as a valuable chemical tool for investigating the molecular interplay between mitochondrial function and autophagy regulation. Unlike many autophagy inhibitors that target the core autophagic machinery directly, this compound operates through the unique mechanism of inhibiting mitochondrial respiration by specifically targeting complex I of the electron transport chain. This mechanism highlights the critical dependence of autophagy on functional mitochondrial respiration and cellular energy metabolism, providing researchers with a means to investigate the metabolic requirements of autophagic processes.
The discovery of this compound came at a time when the scientific community was increasingly recognizing the importance of mitochondrial function in regulating autophagy. As a self-degradative process essential for cellular homeostasis, autophagy plays dual roles in cell survival and death, making its precise regulation crucial for understanding various pathological conditions including cancer, neurodegenerative diseases, and infection. This compound has proven particularly valuable in dissecting autophagy mechanisms because it operates downstream of mTOR, allowing researchers to investigate autophagy regulation independently of this canonical pathway. The following sections provide comprehensive application notes and detailed protocols for implementing this compound in autophagy research, including quantitative data comparisons, standardized experimental workflows, and methodological considerations for various research applications.
This compound exerts its effects through direct inhibition of mitochondrial complex I, as confirmed through both cellular assays and semi-intact mitochondrial preparations. Specifically, this compound inhibits the NADH-CoQ reductase activity of complex I in a manner similar to rotenone, a well-characterized complex I inhibitor [1]. This inhibition disrupts the electron transport chain, reducing oxygen consumption rate (OCR) and forcing cells to rely more heavily on anaerobic glycolysis, as evidenced by increased extracellular acidification rate (ECAR). The structural specificity of this inhibition is demonstrated by the strong correlation between this compound's effects on mitochondrial respiration and autophagy in structure-activity relationship (SAR) studies.
The connection between mitochondrial respiration inhibition and autophagy suppression represents a fundamental principle in cellular metabolism: functional mitochondria are required to support the energy-intensive process of autophagy. When this compound inhibits complex I, it reduces cellular ATP production and disrupts mitochondrial membrane potential, creating an energy crisis that prevents cells from executing the autophagic process despite induction signals. This mechanism is distinct from direct autophagy inhibitors such as VPS34 inhibitors or lysosomotropic agents, making this compound particularly valuable for studying the metabolic regulation of autophagy and the role of mitochondrial function in cell survival under nutrient stress.
Table 1: Key Characteristics of this compound as an Autophagy Inhibitor
| Property | Specification | Experimental Confirmation |
|---|---|---|
| Primary Target | Mitochondrial Complex I | NADH-CoQ reductase assay [1] |
| Autophagy Inhibition IC₅₀ | 0.12 ± 0.07 μM (starvation) 0.24 ± 0.20 μM (rapamycin) | LC3 lipidation assay in MCF7 cells [1] | | Mitochondrial Respiration IC₅₀ | 0.11 ± 0.21 μM (HeLa) 0.44 ± 0.11 μM (MCF7) | Oxygen consumption rate measurement [1] | | Specificity | Does not inhibit PI4KB or PI3KC2G at 1 μM | Kinase screening against 419 kinases [1] | | Cellular Consequences | Reduced oxygen consumption, increased glycolysis, apoptosis under starvation | Seahorse XF analysis, caspase 3/7 activation [1] |
Protocol:
Quality Control:
Materials:
Procedure:
Critical Notes:
Starvation-Induced Autophagy:
Rapamycin-Induced Autophagy:
Serum Starvation:
Researchers should be aware that this compound demonstrates variable potency across different cell lines, necessitating preliminary dose-response experiments when working with new cellular models. The following table summarizes published efficacy data and provides guidance for experimental implementation:
Table 2: this compound Efficacy Across Experimental Conditions and Cell Lines
| Cell Line | Assay Type | This compound IC₅₀ | Induction Method | Key Readout |
|---|---|---|---|---|
| MCF7-LC3 | Autophagy inhibition | 0.12 ± 0.07 μM | Nutrient starvation | LC3 lipidation [1] |
| MCF7-LC3 | Autophagy inhibition | 0.24 ± 0.20 μM | Rapamycin (mTOR inhibition) | LC3 lipidation [1] |
| MCF7 | Mitochondrial respiration | 0.44 ± 0.11 μM | Basal respiration | Oxygen consumption rate [1] |
| HeLa | Mitochondrial respiration | 0.11 ± 0.21 μM | Basal respiration | Oxygen consumption rate [1] |
| MCF7 | p62 degradation | <1 μM | Nutrient starvation | Immunoblotting [1] |
| MCF7 | Cell death enhancement | 1-10 μM | Nutrient starvation + this compound | Caspase 3/7 activation [1] |
This compound occupies a unique niche in the autophagy inhibitor toolbox due to its specific mechanism of action. The table below compares this compound with other commonly used autophagy inhibitors:
Table 3: this compound in Context of Other Autophagy Inhibitors
| Inhibitor | Primary Target | Mechanism | IC₅₀/Effective Concentration | Key Applications |
|---|---|---|---|---|
| This compound | Mitochondrial complex I | Inhibits mitochondrial respiration, energy depletion | 0.1-1 μM | Studying metabolic requirements of autophagy [1] |
| Chloroquine | Lysosomal function | Raises lysosomal pH, inhibits autophagosome degradation | 10-50 μM (cell culture) [2] | General autophagy inhibition, preimplantation development studies [2] |
| 3-Methyladenine (3-MA) | Class III PI3K | Inhibits autophagosome formation | 1-10 mM | Early-stage autophagy inhibition [2] |
| Bafilomycin A1 | V-ATPase | Inhibits lysosomal acidification | 50-200 nM | Late-stage autophagy inhibition, autophagic flux measurement [3] |
| SAR405 | VPS34 kinase | Inhibits PI3K class III activity | ~1 μM | Early-stage autophagy inhibition [4] |
| Spautin-1 | USP10/USP13 | Promotes degradation of VPS34 complexes | ~5-10 μM | Selective autophagy inhibition, cancer studies [4] |
Purpose: To confirm this compound-mediated inhibition of autophagy by monitoring LC3-I to LC3-II conversion and turnover.
Procedure:
Expected Results: this compound treatment should result in dose-dependent reduction in LC3-II levels and increased p62 accumulation compared to autophagy-induced controls without inhibition.
Purpose: To visualize and quantify autophagic structures in this compound-treated cells.
Procedure:
Expected Results: this compound should reduce the number of LC3-positive puncta per cell while increasing p62-positive aggregates, indicating inhibition of autophagic flux.
Purpose: To confirm this compound's mechanism of action through mitochondrial complex I inhibition.
Procedure (Seahorse XF Analyzer):
Expected Results: this compound should dose-dependently reduce basal OCR and increase ECAR, similar to other complex I inhibitors like rotenone.
Essential controls for this compound experiments include:
This compound has several important limitations to consider:
For comprehensive autophagy assessment, combine this compound treatment with:
This compound serves as a valuable tool in multiple research contexts, particularly where the connection between mitochondrial function and autophagy is of interest. Its applications include:
Cancer Research: this compound enhances cell death under nutrient starvation, relevant to solid tumor microenvironments where cancer cells experience metabolic stress. Studies show this compound preferentially kills starved cancer cells, suggesting potential therapeutic applications [1].
Metabolic Studies: this compound helps elucidate how mitochondrial function supports autophagy and how cellular energy status regulates self-degradative processes.
Tool Compound: this compound provides a specific means to inhibit autophagy without directly targeting core autophagic machinery, allowing researchers to distinguish between metabolic requirements and structural components of autophagy.
Neurological Disease Research: While not directly studied with this compound, the connection between mitochondrial dysfunction, impaired autophagy, and neurodegenerative diseases makes this compound relevant for modeling these relationships [5] [6].
This compound represents a distinct class of autophagy inhibitor that targets the process through its metabolic requirements rather than direct interference with autophagic machinery. Its specific action on mitochondrial complex I makes it particularly valuable for investigating the interdependence between bioenergetics and autophagy. The protocols outlined in this document provide researchers with comprehensive guidance for implementing this compound in cell culture models, including appropriate controls, validation methods, and troubleshooting advice. When used appropriately with careful consideration of its mechanism and limitations, this compound serves as a powerful chemical tool for dissecting autophagy regulation and developing novel therapeutic strategies for autophagy-related diseases.
Macroautophagy (hereafter autophagy) is an essential cellular process for the degradation of damaged organelles and misfolded proteins, playing critical roles in cellular homeostasis and disease pathogenesis, including cancer and neurodegenerative disorders. Aumitin is a novel diaminopyrimidine-based compound identified as a potent autophagy inhibitor through phenotypic screening. This protocol outlines the methodology for assessing this compound's dose-dependent effects on autophagy and its mechanism of action via inhibition of mitochondrial complex I [1]. Understanding the precise effects and mechanisms of autophagy modulators like this compound is crucial for dissecting autophagy pathways and developing novel therapeutic strategies for autophagy-related diseases [2] [3].
This compound exerts its autophagy inhibitory effect primarily by targeting mitochondrial respiration. Detailed mechanistic studies show that this compound directly inhibits NADH-CoQ reductase activity in mitochondrial complex I, similar to the known complex I inhibitor rotenone [1]. This inhibition leads to reduced oxygen consumption and a compensatory increase in glycolytic activity, as measured by extracellular acidification. The inhibition of mitochondrial respiration is rapid and is believed to be the cause, rather than the consequence, of autophagy inhibition [1]. The following diagram illustrates this mechanism and its cellular consequences:
Objective: To evaluate the dose-dependent effect of this compound on autophagy inhibition.
Procedure:
Objective: To measure the effect of this compound on mitochondrial function using Seahorse XFe96 Analyzer.
Procedure:
Objective: To determine the cytotoxic effects of this compound and its induction of apoptosis.
Procedure:
The following tables summarize expected experimental outcomes based on published data [1]:
Table 1: Dose-dependent inhibition of autophagy and mitochondrial respiration by this compound and analogs
| Compound | R1 | R2 | Mitochondrial Respiration IC₅₀ (µM) HeLa | Mitochondrial Respiration IC₅₀ (µM) MCF7 | Autophagy Inhibition IC₅₀ (µM) Starvation | Autophagy Inhibition IC₅₀ (µM) Rapamycin |
|---|---|---|---|---|---|---|
| This compound (1) | - | - | 0.11 ± 0.21 | 0.44 ± 0.11 | 0.12 ± 0.07 | 0.24 ± 0.20 |
| Compound 2 | - | - | 0.92 ± 0.15 | 1.78 ± 0.15 | 0.80 ± 0.30 | 0.81 ± 0.68 |
| Compound 3 | - | - | 0.38 ± 0.13 | 0.65 ± 0.09 | 0.81 ± 0.16 | 0.29 ± 0.18 |
| Compound 6 | - | - | Inactive | Inactive | Inactive | Inactive |
Table 2: Functional consequences of this compound treatment in cellular assays
| Assay Type | Treatment Condition | Expected Outcome | Significance |
|---|---|---|---|
| LC3-II conversion | Starvation + this compound (0.12 µM) | >70% inhibition | Confirmed autophagy inhibition |
| p62 degradation | Rapamycin + this compound (0.24 µM) | >60% inhibition | Blocked autophagic flux |
| Cell viability | Starvation + this compound (10 µM) | >50% reduction | Enhanced death under stress |
| Apoptosis induction | Starvation + this compound (10 µM) | >40% caspase 3/7+ cells | Promotes programmed cell death |
| Oxygen consumption | Basal + this compound (0.44 µM) | >60% reduction | Mitochondrial complex I inhibition |
The complete experimental workflow for evaluating this compound's effects is summarized below:
The experimental data demonstrate that this compound is a potent autophagy inhibitor with IC₅₀ values in the submicromolar range. Its primary mechanism of action involves direct inhibition of mitochondrial complex I, leading to compromised cellular energy status and subsequent blockade of autophagic flux [1]. The strong correlation between mitochondrial respiration inhibition and autophagy suppression across this compound analogs confirms the functional connection between these processes [1].
This compound serves as a valuable chemical tool for:
When interpreting results, researchers should consider that autophagy inhibition through mitochondrial impairment represents an indirect mechanism, unlike direct inhibitors of autophagosome formation (e.g., ULK1 or VPS34 inhibitors) [4]. The rapid effect on mitochondrial function suggests this is the primary cause rather than consequence of autophagy inhibition [1].
This compound (CAS 946293-78-3) has a molecular formula of C₂₄H₂₀ClN₅O and a molecular weight of 429.9 g/mol [1] [2]. It appears as a white to off-white solid powder [1].
Table 1: Solubility and Preparation of this compound Stock Solutions
| Property / Parameter | Details / Value |
|---|---|
| Molecular Weight | 429.9 g/mol [1] [2] |
| Primary Solvent | DMSO [1] [2] |
| Solubility in DMSO | ~90 to 100 mg/mL (~209.35 to 232.61 mM) [1] [2] |
| Recommended Stock Concentration | 10-100 mM in DMSO (for in vitro studies) |
| Example: 10 mM Stock | Dissolve 4.3 mg of this compound in 1 mL of DMSO [2]. |
| Sonication | Recommended to aid dissolution [2]. |
This protocol details the preparation of a 50 mL, 10 mM stock solution of this compound in DMSO. Adjust volumes and masses proportionally for different concentrations or volumes.
Materials:
Procedure:
The following diagram illustrates the workflow for preparing and using this compound stock solutions:
For in vitro cellular assays, dilute the DMSO stock solution directly into the cell culture medium. The final DMSO concentration should typically be kept below 0.1-0.5% to minimize solvent toxicity. This compound inhibits starvation- and rapamycin-induced autophagy with IC₅₀ values of 0.12 μM and 0.24 μM, respectively [1] [2].
For in vivo studies, the DMSO stock must be further diluted into a biocompatible formulation. Below are some common formulations, adapted from general practices for compounds with low water solubility [1].
Table 2: Common In Vivo Formulations for this compound (from DMSO stock)
| Formulation Name | Composition (DMSO Stock : Excipient : Saline) | Final DMSO % | Typical Administration Route(s) |
|---|---|---|---|
| Injection Formulation 1 | 10 : 5 : 85 [1] | 10% | IP, IV, IM, SC [1] |
| Injection Formulation 2 | 10 : 40 (PEG300) : 5 (Tween 80) : 45 [1] | 10% | IP, IV, IM, SC [1] |
| Injection Formulation 3 | 10 : 90 (Corn Oil) [1] | 10% | Oral gavage, IP [1] |
| Oral Formulation 1 | Suspend in 0.5% Carboxymethyl Cellulose Sodium (CMC-Na) [1] | N/A (suspension) | Oral gavage [1] |
Augmentin, a widely used antibiotic combination containing amoxicillin trihydrate and potassium clavulanate, represents a critical therapeutic option for various bacterial infections. The combination product delivers synergistic antibacterial activity through two distinct mechanisms: amoxicillin provides broad-spectrum β-lactam antibiotic activity by inhibiting bacterial cell wall synthesis, while clavulanic acid functions as a potent β-lactamase inhibitor, protecting amoxicillin from enzymatic degradation by resistant bacteria. This complex formulation presents significant challenges in pharmaceutical development, particularly regarding solubility optimization and storage stability, which directly impact bioavailability, therapeutic efficacy, and shelf-life.
The pharmaceutical significance of Augmentin in clinical practice cannot be overstated, with approved indications including lower respiratory tract infections, acute bacterial sinusitis, skin and skin structure infections, urinary tract infections, and acute otitis media. Additionally, it has numerous off-label applications including bite wound infections, diabetic foot infections, and odontogenic infections. The broad spectrum of clinical applications necessitates robust formulation strategies that address the distinct physicochemical properties of both active components while maintaining stability throughout the product lifecycle from manufacturing to patient administration.
Amoxicillin trihydrate, the primary antibiotic component in Augmentin, is classified as a poorly water-soluble drug with inherently low bioavailability upon oral administration. This solubility limitation represents a critical formulation challenge that directly impacts drug dissolution rates, absorption efficiency, and ultimately, therapeutic blood levels. The solubility parameter of amoxicillin trihydrate has been experimentally determined to be approximately 13.32 H in optimized solvent systems, specifically in ethyl acetate-propylene glycol (75:25) blends. This experimental value correlates well with theoretical calculations using the Molar Volume method (13.25 H), though it shows variance from Fedor's group substitution method (15.46 H), indicating the complex nature of its solubility behavior in different pharmaceutical solvent systems [1].
The solubility characteristics of both active components must be carefully considered during formulation development. While amoxicillin presents challenges due to its poor aqueous solubility, clavulanic acid demonstrates different stability concerns that affect overall product performance. The pH-dependent stability of both compounds further complicates formulation strategies, as optimal conditions for one component may adversely affect the other. These competing requirements necessitate careful balancing of excipient selection, pH modulation, and solvent systems to achieve a stable, bioavailable final product that maintains consistent performance throughout its shelf life.
Extensive research has been conducted to identify solvent systems that optimize the solubility and stability of amoxicillin trihydrate. Binary solvent blends have demonstrated significant impacts on dissolution profiles and subsequent antibacterial activity. Specifically, studies have shown that certain solvent combinations can dramatically enhance drug release characteristics:
The correlation between optimized solvent systems and enhanced antibacterial efficacy has been confirmed through in vitro studies, demonstrating that proper solubility optimization directly translates to improved therapeutic performance. This relationship underscores the critical importance of thorough pre-formulation solubility screening during development of Augmentin-containing pharmaceutical dosage forms.
Table 1: Solubility Parameters of Amoxicillin Trihydrate in Different Solvent Systems
| Solvent System | Ratio | Experimental Solubility Parameter (H) | Theoretical Value (H) | Drug Release Performance |
|---|---|---|---|---|
| Ethyl acetate-Propylene glycol | 75:25 | 13.32 | 13.25 (Molar Volume) | Maximum solubility |
| Ethyl acetate-Propylene glycol | 50:50 | N/A | N/A | Maximum release in binary blends |
| Water-Propylene glycol | 100:0 | N/A | N/A | Maximum release in aqueous blends |
| Theoretical (Fedor's method) | - | 15.46 | 15.46 | Reference value |
Pharmaceutical stability testing of Augmentin formulations must adhere to the International Council for Harmonisation (ICH) guidelines, which provide a comprehensive framework for stability evaluation under various environmental conditions. The ICH stability storage regulations, particularly guidelines Q1A through Q1F, serve as the global benchmark for pharmaceutical stability testing and require controlled environmental chambers capable of maintaining precise temperature, humidity, and light exposure conditions [2]. These guidelines establish the scientific basis for shelf-life determination and ensure that drug products maintain their quality attributes throughout their intended lifespan.
The specific ICH guidelines relevant to Augmentin stability testing include:
Implementation of these guidelines requires specialized stability storage chambers or controlled environment rooms that can maintain precise conditions with minimal variation. Modern stability chambers must provide temperature uniformity within ±0.5°C and humidity control within ±1.0% RH throughout the storage volume to ensure reliable, reproducible stability data that meets regulatory requirements for pharmaceutical registration applications.
Based on ICH guidelines and manufacturer recommendations, Augmentin requires specific storage conditions to maintain chemical stability, potency, and product performance throughout its shelf life. The recommended storage parameters vary slightly between different pharmaceutical forms but share common requirements for protection from moisture, temperature extremes, and light exposure.
Table 2: Recommended Storage Conditions for Augmentin Formulations
| Formulation Type | Storage Temperature | Relative Humidity | Light Protection | Reconstituted Solution Stability |
|---|---|---|---|---|
| Film-Coated Tablets | Controlled room temperature up to 25°C | Not specified, but protect from moisture | Required | Not applicable |
| Oral Suspension Powder | Controlled room temperature up to 25°C | Not specified, but protect from moisture | Required | 7 days when refrigerated at 2-8°C |
| Reconstituted Suspension | Refrigerated at 2-8°C | Not applicable | Required | Use within 7 days |
| Transport Conditions | Not exceeding 25°C | Controlled as needed | Required | Not applicable |
For long-term stability studies supporting product registration, ICH Climatic Zone III/IV conditions (30°C/65% RH or 30°C/75% RH) are typically employed for accelerated testing, with controlled room temperature conditions (25°C/60% RH) used for long-term studies. The photostability testing required by ICH Q1B must be conducted to establish appropriate light protection requirements for packaging and storage. Additionally, the chemical stability of the reconstituted suspension is limited to 7 days under refrigeration, emphasizing the need for proper handling instructions for patients and pharmacists [3] [4].
High-Performance Liquid Chromatography (HPLC) represents the gold standard for quantitative analysis of both amoxicillin and clavulanic acid in stability and solubility studies. Stability-indicating HPLC methods must be validated to separate parent compounds from their degradation products, ensuring accurate quantification of intact drug throughout stability studies. These methods typically employ reverse-phase C18 columns with UV detection at wavelengths optimized for each compound (amoxicillin ~230 nm, clavulanic acid ~220 nm), with mobile phases often consisting of phosphate or acetate buffers with methanol or acetonitrile gradients. The validation parameters must include specificity, accuracy, precision, linearity, and robustness according to ICH Q2(R1) guidelines.
Spectrophotometric methods provide complementary approaches for solubility studies, particularly during pre-formulation screening of multiple solvent systems. UV-Vis spectroscopy enables rapid determination of solubility parameters and dissolution profiles when properly validated for interference from excipients or solvent systems. For comprehensive stability assessment, these primary methods may be supplemented with microbiological assay techniques to correlate chemical stability with preserved antimicrobial activity, providing critical data on the relationship between physicochemical degradation and therapeutic efficacy.
Properly validated stability-indicating methods must demonstrate capability to resolve active pharmaceutical ingredients from their major degradation products, including amoxicilloic acid and various clavulanate degradation products. Forced degradation studies should be conducted under stress conditions including hydrolytic (acid and base), oxidative, thermal, and photolytic stress to validate method specificity. These studies provide critical data on degradation pathways and help establish the intrinsic stability characteristics of the drug substance and product.
The analytical workflow for stability testing incorporates regular testing at predetermined time points throughout the stability study duration. The test interval strategy typically follows the ICH-recommended schedule (0, 3, 6, 9, 12, 18, 24 months for long-term studies and 0, 3, 6 months for accelerated conditions), with additional time points as needed to fully characterize the degradation kinetics. All analytical procedures must be conducted according to Good Manufacturing Practice (GMP) principles with complete documentation supporting the assignment of shelf life and storage recommendations.
Objective: To determine the solubility parameter of amoxicillin trihydrate in various binary solvent systems and correlate with in vitro release characteristics and antibacterial activity.
Materials: Amoxicillin trihydrate reference standard, ethyl acetate, propylene glycol, purified water, dissolution apparatus, HPLC system with validated analytical method, microbiological assay materials.
Methodology:
Data Analysis: Construct solubility profiles comparing experimental values with theoretical predictions. Correlate solubility parameters with dissolution performance and antibacterial efficacy using statistical methods including regression analysis [1].
The following diagram illustrates the experimental workflow for solubility determination and correlation with therapeutic activity:
Objective: To evaluate the stability of Augmentin formulations under accelerated storage conditions as per ICH guidelines to predict shelf-life and establish appropriate storage recommendations.
Materials: Augmentin test formulations (tablets, powder for suspension), controlled stability chambers, validated stability-indicating HPLC method, climate-controlled storage chambers meeting ICH specifications.
Methodology:
Data Analysis: Apply ICH Q1E principles for stability data evaluation. Use regression analysis to determine degradation rates and predict shelf-life under recommended storage conditions. Establish acceptance criteria based on specification limits for potency (typically 90-110% of label claim) and degradation products (within ICH qualification thresholds) [2] [3] [4].
The stability testing workflow follows a systematic approach to ensure comprehensive evaluation:
Pharmaceutical development of Augmentin formulations must adhere to rigorous regulatory standards throughout the product lifecycle. Chemistry, Manufacturing, and Controls (CMC) requirements mandate comprehensive documentation of solubility characteristics and stability profiles to support formulation composition and storage recommendations. The stability testing protocol must follow ICH guidelines for design, execution, and data analysis, with particular attention to climate zone-specific requirements based on the intended market regions. All analytical methods employed in stability and solubility studies must undergo complete validation according to ICH Q2(R1) guidelines, demonstrating specificity, accuracy, precision, and robustness.
Quality control measures for Augmentin must include in-process testing during manufacturing, release testing of final products, and ongoing stability monitoring throughout the commercial shelf-life. The product specification should include appropriate limits for potency, uniformity, dissolution, degradation products, and microbiological quality based on development stability data. Any changes to formulation, manufacturing process, or packaging require supplemental stability studies to demonstrate comparable stability profiles, following ICH Q1C and regional regulatory requirements for post-approval changes.
Proper storage and handling of Augmentin formulations require systematic risk management approaches to prevent product degradation and maintain therapeutic efficacy. Primary packaging must provide adequate protection from moisture, light, and oxygen permeation based on stability data, with special consideration for hygroscopic formulations like powder for oral suspension. Distribution controls must ensure maintenance of recommended storage conditions throughout the supply chain, with particular attention to temperature monitoring during hot and cold seasons.
For reconstituted formulations, patient counseling materials must clearly communicate storage limitations and expiration dating after mixing. The 7-day stability window for reconstituted Augmentin suspension requires explicit labeling and patient instructions to prevent administration of degraded product. All storage recommendations should be based on statistically analyzed stability data with appropriate confidence intervals, ensuring patient safety and product efficacy throughout the intended use period.
The development of stable, effective Augmentin formulations requires meticulous attention to both solubility optimization and storage stability throughout the product lifecycle. The complex nature of this combination product, containing two active ingredients with distinct physicochemical properties, necessitates comprehensive pre-formulation characterization including solubility parameter determination in pharmaceutically relevant solvent systems. Implementation of ICH-guided stability protocols provides the scientific foundation for establishing appropriate storage conditions and shelf-life recommendations that ensure product quality, safety, and efficacy.
Ongoing stability monitoring and robust quality control systems remain essential for maintaining consistent product performance. The experimental protocols and analytical methods detailed in these application notes provide a framework for systematic evaluation of Augmentin solubility and stability characteristics, supporting pharmaceutical development and regulatory submissions. Further research continues to focus on enhanced formulation approaches that improve solubility characteristics while maintaining stability, potentially including novel solid dispersion systems or complexation approaches that could further optimize the therapeutic performance of this essential antimicrobial combination product.
| Experimental Aspect | Detailed Specifications |
|---|---|
| Compound Identification | Aumitin (novel diaminopyrimidine-based autophagy inhibitor) [1] |
| Primary Molecular Target | Mitochondrial complex I (NADH-CoQ reductase) [1] |
| Key Assay Platform | Seahorse XFe96 Analyzer (measures OCR & ECAR) [1] |
| Cellular Systems | MCF-7 cells (eGFP-LC3), HeLa cells [1] |
| Autophagy Inhibition (IC₅₀) | Starvation-induced: 0.12 ± 0.07 µM; Rapamycin-induced: 0.24 ± 0.20 µM [1] |
| Mitochondrial Respiration Inhibition (IC₅₀) | HeLa cells: 0.11 ± 0.21 µM; MCF7 cells: 0.44 ± 0.11 µM [1] |
| Key Confirmatory Assays | • LC3-I/II lipidation & p62 degradation (immunoblotting) • mCherry-eGFP-LC3 autophagic flux assay • Caspase 3/7 apoptosis assay [1] |
This protocol measures the direct impact of this compound on mitochondrial respiration in intact cells [1].
Materials:
Procedure:
This biochemical assay confirms this compound directly inhibits complex I using isolated mitochondria [1].
Materials:
Procedure:
The following diagram illustrates the key stages and logical flow of experiments to characterize this compound:
This compound is a valuable chemical tool for studying mitochondrial-autophagy interplay. These protocols provide researchers with robust methods to investigate complex I inhibition and its functional consequences in cellular models.
Mitochondrial complex I (NADH:ubiquinone oxidoreductase) represents the initial entry point for electrons into the mitochondrial electron transport chain, playing a pivotal role in cellular energy production through oxidative phosphorylation. This massive enzyme complex, with a molecular weight of approximately 1000 kDa, catalyzes the transfer of electrons from NADH to ubiquinone while simultaneously pumping protons across the inner mitochondrial membrane, thereby establishing the proton gradient essential for ATP synthesis [1] [2]. The critical nature of complex I function is underscored by its implication in various human pathologies, including neurodegenerative disorders such as Leigh syndrome and Parkinson's disease, as well as its emerging role in immunometabolism and neuroinflammation [3] [1]. Within this context, Aumitin has been identified as a specific complex I inhibitor that effectively suppresses mitochondrial respiration, providing researchers with a valuable chemical tool for investigating mitochondrial function and cellular stress responses [4].
Recent advances in mitochondrial research have revealed that complex I function extends beyond its canonical role in energy production, serving as a key regulatory node in cellular signaling pathways. Studies have demonstrated that complex I activity in microglia sustains neuroinflammation through mechanisms involving reverse electron transport and the production of reactive oxygen species (ROS), establishing a crucial link between mitochondrial metabolism and inflammatory processes in the central nervous system [3]. This intersection of mitochondrial function and immune activation highlights the therapeutic potential of complex I modulation, particularly through pharmacological agents such as this compound. The ability to accurately measure complex I activity and its inhibition is therefore essential for both basic research and drug discovery efforts targeting mitochondrial dysfunction in chronic inflammatory diseases, neurodegenerative disorders, and cancer metabolism.
The following diagram illustrates the central role of complex I in mitochondrial function and the cellular consequences of its inhibition by this compound:
Research into this compound's mechanism of action has revealed its specific targeting of mitochondrial complex I, distinguishing it from other mitochondrial perturbagens through its unique cellular signature. A significant finding from morphological profiling studies using the Cell Painting Assay (CPA) demonstrated that this compound produces a concentration-dependent phenotypic response that differs from the patterns observed with other complex I inhibitors. Specifically, while this compound showed similarity to the "L/CH cluster" at concentrations ranging from 10 to 50 μM, it did not exhibit cross-similarity with other complex I inhibitors such as rotenone, IACS-010759, authipyrin, or the uncoupling agent FCCP [4]. This suggests that this compound may engage with complex I through a distinct molecular mechanism or simultaneously affect additional cellular targets, resulting in a unique morphological fingerprint that can be exploited for mechanistic studies.
Further investigation into this compound's cellular effects has illuminated its role in inducing mitochondrial stress responses without immediately triggering cell death. Studies have shown that treatment with this compound and other complex I inhibitors can lead to the activation of the integrated stress response (ISR) and the mitochondrial unfolded protein response (UPRmt), adaptive pathways that attempt to restore cellular homeostasis following mitochondrial perturbation. These responses include upregulation of mitochondrial chaperones, proteases, and antioxidant defenses, providing a temporary buffer against mitochondrial dysfunction. The ability of this compound to induce such stress responses makes it a valuable tool for investigating cellular adaptation mechanisms to mitochondrial impairment and for identifying potential therapeutic targets aimed at enhancing mitochondrial quality control pathways in disease contexts.
Table 1: Comparative Analysis of this compound and Other Complex I Inhibitors
| Compound | Primary Target | CPA Profile Similarity | Concentration Range Tested | Key Cellular Phenotypes |
|---|---|---|---|---|
| This compound | Complex I | L/CH cluster | 10-50 μM | Mitochondrial fragmentation, stress response activation |
| Rotenone | Complex I (also affects microtubules) | Tubulin cluster | 10-50 μM | Microtubule disruption, ROS production |
| IACS-010759 | Complex I | Not similar to this compound | 10-50 μM | Cell cycle arrest, reduced oxygen consumption |
| Oligomycin A | F0F1 ATP synthase (Complex V) | Similar MitoTracker features only | Not specified | Reduced ATP production, compensatory glycolysis |
| FCCP | Mitochondrial uncoupler | Not similar to this compound | Not specified | Dissipated proton gradient, increased oxygen consumption |
The Cell Painting Assay (CPA) represents a powerful unbiased morphological profiling technique that can detect subtle alterations in mitochondrial morphology and function induced by compounds such as this compound. This high-content screening approach utilizes multiple fluorescent dyes to simultaneously visualize various cellular compartments, enabling the detection of characteristic patterns associated with mitochondrial stress. The protocol involves staining of U-2 OS cells (or other appropriate cell lines) with six different dyes targeting specific cellular components: Hoechst 33342 for DNA, MitoTracker Deep Red for mitochondria, Phalloidin for F-actin, Wheat Germ Agglutinin (WGA) for the plasma membrane and Golgi apparatus, and Concanavalin A for the endoplasmic reticulum [4]. The resulting multidimensional morphological profiles provide a comprehensive readout of cellular state, allowing researchers to identify compounds that induce mitochondrial fragmentation and integrated stress response, as observed with this compound treatment.
The experimental workflow for assessing this compound's effects on mitochondrial morphology begins with cell seeding and compound treatment. Cells are seeded in 96-well or 384-well imaging plates at an appropriate density and allowed to adhere for 24 hours. Subsequently, cells are treated with this compound across a concentration range (typically 10-50 μM based on published studies) alongside appropriate controls, including DMSO vehicle controls and reference compounds with known effects on mitochondrial function [4]. Following a 20-hour incubation period to allow for full development of morphological changes, cells are fixed with formaldehyde, permeabilized with Triton X-100, and stained with the CPA dye cocktail. High-content imaging is then performed using automated microscopy systems, capturing multiple fields per well to ensure statistical robustness. The resulting images are analyzed using automated image analysis software to extract hundreds of morphological features, which are converted into Z-scores representing differences from DMSO controls.
Table 2: Cell Painting Assay Staining Panel and Acquisition Parameters
| Cellular Component | Fluorescent Dye | Excitation/Emission (nm) | Key Features Quantified | This compound-Induced Changes |
|---|---|---|---|---|
| Mitochondria | MitoTracker Deep Red | 644/665 | Area, morphology, texture, intensity | Dose-dependent increase in altered features |
| Nucleus | Hoechst 33342 | 361/486 | Area, intensity, texture, cell count | Consistent changes across concentrations |
| F-actin | Phalloidin (conjugated) | 550/570 | Filament organization, intensity | Moderate changes observed |
| Golgi Apparatus | Wheat Germ Agglutinin | 488/519 | Size, perinuclear distribution | Minor alterations |
| Endoplasmic Reticulum | Concanavalin A | 488/519 | Reticular pattern, intensity | Minor alterations |
| Plasma Membrane | Wheat Germ Agglutinin | 488/519 | Contour, texture, intensity | Moderate changes observed |
For direct assessment of this compound's inhibitory effects on complex I enzymatic function, researchers can utilize commercial activity assay kits that provide specific and quantitative measurements. These kits employ different methodological approaches but share the common principle of measuring the catalytic activity of complex I through its NADH:ubiquinone oxidoreductase function. The Abcam Complex I Enzyme Activity Microplate Assay Kit (ab109721) utilizes an antibody capture method where complex I is first immunocaptured from cell or tissue extracts using antibodies specific for complex I subunits pre-coated onto microplate wells [1]. This approach isolates complex I from other mitochondrial proteins, minimizing interference and ensuring specificity. Following immobilization, the enzymatic reaction is initiated by adding an assay solution containing NADH as the substrate and a dye that undergoes reduction with concomitant increase in absorbance at 450 nm. The kinetic measurement of absorbance change provides a direct readout of complex I activity, with the rate being proportional to the amount of active enzyme present in the sample.
As an alternative format, the Abcam Complex I Enzyme Activity Dipstick Assay Kit (ab109720) adapts the activity measurement to a lateral flow platform, offering advantages in situations where rapid assessment or minimal equipment availability is a consideration. In this format, capture antibodies are striped onto nitrocellulose membranes, and a wicking pad draws the sample through the antibody bands, specifically immobilizing complex I [2]. The dipstick is then immersed in activity buffer containing NADH and nitrotetrazolium blue (NBT) as an electron acceptor. Active complex I oxidizes NADH while reducing NBT to form a blue-purple precipitate at the antibody line, with signal intensity correlating with enzyme activity levels. This method is particularly noted for not being sensitive to rotenone, providing specificity advantages for certain applications, and can be quantified using a dipstick reader or standard imaging systems. For both assay formats, it is recommended to include controls with validated complex I inhibitors to establish baseline inhibition levels and ensure assay performance.
The sample preparation protocol for these assays requires careful mitochondrial isolation to preserve enzyme activity and ensure accurate measurements. Cells or tissue samples are homogenized in isolation buffer containing sucrose and appropriate protease inhibitors to maintain mitochondrial integrity. The mitochondrial fraction is then separated by differential centrifugation, with the mitochondrial pellet resuspended in extraction buffer containing detergent to solubilize membrane proteins while maintaining complex I integrity [1]. Protein concentration is determined using standard assays such as BCA, and samples are diluted to appropriate concentrations for loading into the assay systems. For the microplate assay, 25 μg of mitochondrial protein is typically used per reaction, while the dipstick assay may require optimization based on the sample type and expected activity levels. It is critical to include appropriate controls, including samples from cells treated with known complex I inhibitors or genetic models with complex I deficiency (e.g., Rho0 cells), to validate assay performance and establish the dynamic range for activity measurements.
Table 3: Comparison of Commercial Complex I Activity Assay Kits
| Parameter | Microplate Assay (ab109721) | Dipstick Assay (ab109720) |
|---|---|---|
| Principle | Immunocapture followed by kinetic spectrophotometric measurement | Immunocapture on lateral flow strip with colorimetric development |
| Sample Types | Cell culture extracts, tissue extracts | Cell culture extracts, tissue, cell culture supernatant |
| Sample Volume | 25 μg mitochondrial protein per reaction | 15-30 μg protein depending on sample |
| Assay Duration | 3 hours 30 minutes | Approximately 45 minutes development |
| Detection Method | Kinetic absorbance measurement at OD450 nm | Colorimetric signal on dipstick |
| Key Feature | Measures diaphorase-type activity not dependent on ubiquinone | Not sensitive to rotenone; quantitative with standard curve |
| Compatibility | Human, mouse, rat, bovine samples | Human, mouse, rat, bovine samples |
| Equipment Needed | Microplate reader capable of kinetic measurements | Dipstick reader or standard imaging system |
For enzyme activity data obtained from commercial kits, results should be expressed as changes in absorbance per minute per mg of protein, with appropriate normalization to control samples. The specific activity of complex I in the presence of this compound should be compared to vehicle-treated controls to calculate percentage inhibition. Dose-response curves should be generated by testing this compound across a concentration range (typically from nanomolar to micromolar concentrations) to determine IC50 values. When interpreting results, it is important to consider that some activity assays measure the diaphorase-type activity of complex I, which is not dependent on ubiquinone and therefore may not be affected by inhibitors that bind at or near the ubiquinone binding site [1]. Researchers should also account for potential off-target effects by comparing this compound's activity profile to those of other complex I inhibitors with well-characterized mechanisms and employing secondary assays to confirm mitochondrial specificity.
The following diagram illustrates the integrated experimental workflow for assessing this compound's effects on complex I using complementary approaches:
The comprehensive assessment of this compound's effects on complex I activity has significant implications for drug discovery and development, particularly in the context of mitochondrial diseases, cancer, and inflammatory disorders. The unique morphological signature induced by this compound, as detected by the Cell Painting Assay, provides a valuable reference profile for identifying compounds with similar mechanisms of action. This approach enables early detection of mitochondrial toxicity in compound screening campaigns, allowing for strategic prioritization of drug candidates with favorable safety profiles [4]. Furthermore, the ability of this compound to induce mitochondrial stress responses without immediate cytotoxicity makes it a useful tool for investigating cellular adaptation mechanisms and identifying potential therapeutic interventions that could modulate these pathways in disease contexts characterized by mitochondrial dysfunction.
The experimental protocols outlined in these application notes provide researchers with a comprehensive toolkit for characterizing complex I inhibitors like this compound, integrating high-content morphological profiling with direct enzymatic activity measurements. This multi-faceted approach enables mechanistic insights that would not be apparent from either method alone, as demonstrated by the distinct concentration-dependent phenotypes observed with this compound treatment. As research continues to elucidate the diverse roles of mitochondrial complex I in cellular physiology and disease pathogenesis, the methodologies described here will support the development of more specific and effective modulators of mitochondrial function. Future directions in this field will likely include the integration of these approaches with omics technologies to provide systems-level understanding of mitochondrial stress responses and facilitate the translation of basic research findings into therapeutic applications.
Aumitin is a diaminopyrimidine-based compound identified as a potent inhibitor of macroautophagy (hereafter autophagy) through phenotypic screening. Subsequent target identification revealed that its primary mechanism of action is the inhibition of mitochondrial complex I, also known as NADH:ubiquinone oxidoreductase [1]. Autophagy is a crucial cellular degradation process with implications in cancer, neurodegenerative disorders like Parkinson's disease, and other metabolic conditions. Small molecule inhibitors like this compound are invaluable tools for dissecting this pathway. The discovery of this compound underscores a critical finding: inhibition of mitochondrial respiration, regardless of the specific complex targeted, can lead to the inhibition of autophagy [1]. This makes this compound a critical compound for investigating the interplay between cellular metabolism and autophagy.
The characterization of this compound and its analogs has yielded quantitative data on its potency in various assays. The tables below summarize the core findings.
Table 1: Correlation between Mitochondrial Respiration Inhibition and Autophagy Inhibition by this compound and Analogs [1] This data demonstrates a strong structure-activity relationship (SAR), where the potency in inhibiting mitochondrial respiration directly correlates with the potency in inhibiting autophagy.
| Compound | R1 | R2 | Mitochondrial Respiration Inhibition (IC₅₀, μM) | Autophagy Inhibition (Starvation) (IC₅₀, μM) |
|---|---|---|---|---|
| This compound (1) | - | - | 0.11 ± 0.21 (HeLa) | 0.12 ± 0.07 |
| Compound 2 | - | - | 0.92 ± 0.15 (HeLa) | 0.80 ± 0.30 |
| Compound 3 | - | - | 0.38 ± 0.13 (HeLa) | 0.81 ± 0.16 |
| Compound 6 | - | - | Inactive at 10 μM | Inactive |
Table 2: Key Assays for Characterizing this compound's Effects [1] this compound's effects were confirmed across multiple orthogonal assays to establish its biological impact and specific molecular target.
| Assay Type | Readout | Key Finding with this compound |
|---|---|---|
| LC3 Lipidation & p62 Degradation (Immunoblot) | LC3-I to LC3-II conversion; p62 protein levels | Dose-dependent inhibition of LC3 lipidation and p62 degradation, indicating inhibition of autophagic flux. |
| Cell Viability / Apoptosis | Caspase 3/7 activity | Induced apoptosis in starved cells. |
| Mitochondrial Respiration (Seahorse XFe96 Analyzer) | Oxygen Consumption Rate (OCR); Extracellular Acidification Rate (ECAR) | Potently and dose-dependently reduced OCR and increased ECAR. |
| Semi-Intact Cell Respiration Assay | Oxygen consumption with specific complex substrates | Inhibited respiration specifically with pyruvate/malate (Complex I substrates), but not with substrates for other complexes. |
| In Vitro NADH-CoQ Reductase Assay | NADH oxidation rate using isolated mitochondria | Directly inhibited NADH-CoQ reductase activity, similar to the known Complex I inhibitor rotenone. |
This protocol is used to confirm the direct inhibition of mitochondrial Complex I enzyme activity by this compound [1].
This high-content screening assay was used to identify this compound as an autophagy inhibitor [1].
The following diagrams, generated using Graphviz, illustrate the experimental workflow for characterizing this compound and its proposed mechanism of action within the context of cellular signaling.
Diagram 1: this compound Characterization Workflow. This diagram outlines the key experimental steps, from initial discovery to target confirmation, that led to the identification of this compound as a mitochondrial complex I inhibitor.
Diagram 2: Proposed Mechanism of this compound Action. This compound directly inhibits mitochondrial Complex I, leading to a suppression of mitochondrial respiration and a reduction in cellular ATP levels. Since autophagy is an energy-demanding process regulated by energy-sensing pathways like mTOR, the depletion of cellular energy ultimately results in the inhibition of autophagosome formation and autophagic flux.
The Seahorse XFe96 Analyzer represents a groundbreaking technological advancement in the field of cellular bioenergetics, enabling researchers to simultaneously measure mitochondrial respiration and glycolytic function in live cells under various experimental conditions. This sophisticated instrument has become an indispensable tool for metabolic phenotyping across diverse research areas including cancer biology, immunology, neuroscience, and drug discovery. By providing real-time kinetic measurements of fundamental metabolic parameters, the Seahorse XFe96 allows researchers to capture dynamic metabolic responses to physiological stimuli or pharmacological interventions, offering insights that traditional endpoint assays cannot provide.
The core technological innovation of the Seahorse system lies in its ability to make simultaneous measurements of two critical parameters: the Oxygen Consumption Rate (OCR) as an indicator of mitochondrial respiration, and the Extracellular Acidification Rate (ECAR) as an indicator of glycolytic flux. This dual-parameter approach enables researchers to characterize the metabolic phenotype of cells, identifying whether they primarily rely on oxidative phosphorylation, glycolysis, or a combination of both pathways for their energy production. The system operates using a 96-well plate format that requires relatively low cell numbers (typically 5×10³ to 5×10⁵ cells per well), making it suitable for studying precious primary cells or limited patient samples [1]. Each measurement cycle takes just 2-5 minutes with data acquired every 14 seconds, providing high temporal resolution of metabolic changes. The instrument can automatically deliver up to four test compounds during the assay through integrated injection ports, allowing researchers to monitor immediate cellular responses to metabolic modulators or drug candidates.
The Seahorse XF technology operates on the principle that mitochondrial respiration and glycolytic activity produce measurable changes in the extracellular environment of living cells. Oxygen Consumption Rate (OCR) is measured using solid-state fluorescent oxygen sensors embedded in the cartridge probes, which detect the decrease in oxygen concentration as cells respire. This parameter directly reflects mitochondrial electron transport chain activity and is considered a gold standard for assessing mitochondrial function. Simultaneously, Extracellular Acidification Rate (ECAR) is measured using fluorescent pH sensors that detect the acidification of the medium primarily resulting from lactic acid production during glycolysis, though it's important to note that other metabolic processes can contribute to extracellular acidification [2]. The combination of these two parameters provides a comprehensive view of cellular bioenergetics, allowing researchers to determine how cells balance their energy production between oxidative and glycolytic pathways.
The relationship between these metabolic parameters and cellular ATP production is governed by established biochemical stoichiometries. For oxidative phosphorylation, the theoretical maximum ATP yield per molecule of glucose is approximately 33.45 ATP molecules, whereas glycolysis only yields 2 ATP molecules per glucose molecule [2]. This substantial difference in ATP yield means that even small changes in OCR can have significant impacts on total cellular ATP production when compared to changes in ECAR. However, direct comparison between OCR and ECAR is complicated by their different units of measurement (pmol O₂/min for OCR versus mpH/min for ECAR), necessitating mathematical conversion to derive meaningful biological information about energy production. Understanding these fundamental relationships is crucial for proper experimental design and data interpretation when using the Seahorse XFe96 system.
Table 1: Key Metabolic Pathways Accessible with Seahorse XFe96 Technology
| Metabolic Pathway | Primary Measurement | Biological Significance | Common Modulators |
|---|---|---|---|
| Mitochondrial Respiration | Oxygen Consumption Rate (OCR) | Overall mitochondrial function and oxidative phosphorylation capacity | Oligomycin, FCCP, Rotenone, Antimycin A |
| Glycolytic Flux | Extracellular Acidification Rate (ECAR) | Rate of glycolysis and lactic acid fermentation | Glucose, 2-Deoxy-D-glucose |
| ATP Production | Calculated from OCR and ECAR | Cellular energy output from oxidative and glycolytic pathways | Combination of mitochondrial inhibitors |
| Proton Leak | OCR after ATP synthase inhibition | Mitochondrial membrane integrity and uncoupling | Oligomycin |
| Maximal Respiratory Capacity | OCR after uncoupler treatment | Spare respiratory capacity available under stress | FCCP |
| Non-mitochondrial Oxygen Consumption | OCR after ETC inhibition | Background oxygen consumption not linked to ATP production | Rotenone + Antimycin A |
The Mitochondrial Stress Test is the most widely used application of the Seahorse XFe96 technology, providing a comprehensive assessment of mitochondrial function through sequential injection of modulators that target specific components of the electron transport chain. This protocol enables researchers to dissect various parameters of mitochondrial respiration including basal respiration, ATP-linked respiration, proton leak, maximal respiratory capacity, and non-mitochondrial oxygen consumption [3]. The standardized workflow involves seeding cells in specialized XF microplates, hydrating the sensor cartridge, preparing drug stocks, loading compounds into injection ports, and running the assay with precise timing between measurement cycles.
The following workflow diagram illustrates the key steps in the Mitochondrial Stress Test:
Diagram 1: Mitochondrial Stress Test workflow showing key steps from plate preparation to data analysis
Proper sample preparation is critical for obtaining reliable and reproducible results with the Seahorse XFe96 system. For adherent cell lines, cells are typically seeded into XF cell culture microplates at optimal densities (determined empirically for each cell type) and allowed to attach overnight. For non-adherent cells such as lymphocytes or suspension cell lines, plates are pre-coated with poly-D-lysine (50 μg/mL) or other cell attachment factors to ensure cell adherence during the assay [3]. The assay is performed in XF base medium (typically unbuffered RPMI 1640) supplemented with specific nutrients according to the experimental requirements: 25 mM glucose, 2 mM L-glutamine, and 1 mM sodium pyruvate for standard mitochondrial stress tests. Importantly, the assay medium lacks bicarbonate buffer and serum to maintain pH sensitivity and prevent interference with the extracellular flux measurements.
On the day of the assay, the sensor cartridge is hydrated with XF calibrant solution and incubated at 37°C in a non-CO₂ incubator for 4-24 hours before the assay. Cells are washed and pre-incubated in assay medium for 30-60 minutes at 37°C without CO₂ to allow temperature and pH equilibration. Mitochondrial modulators are prepared as 10× concentrated stocks in assay medium: typically 1 μM oligomycin (ATP synthase inhibitor), 1.5 μM FCCP (mitochondrial uncoupler), and 100 nM rotenone plus 1 μM antimycin A (complex I and III inhibitors, respectively) for final concentrations after injection [3]. These compounds are loaded into the appropriate injection ports (A, B, and C) of the hydrated sensor cartridge. The assay program is set up with multiple measurement cycles consisting of mixing (3 minutes), waiting (2 minutes), and measurement (3 minutes) periods between each injection, allowing sufficient time for the compounds to take effect and for the measurements to stabilize.
A significant advancement in Seahorse data analysis is the conversion of OCR and ECAR measurements into ATP production rates, which provides a more direct understanding of cellular energy metabolism. This approach, detailed by Mookerjee et al., involves a three-step calculation process to transform the raw measurements into biologically meaningful values [2]. First, ECAR values (in mpH/min) must be converted to proton production rates (in pmol H⁺/min) by accounting for the buffering power of the specific assay medium used. This conversion requires experimental determination of the medium's buffering capacity through titration with known amounts of acid, establishing a linear relationship between pH change and proton concentration.
Once ECAR is converted to proton production rate, the next step involves accounting for sources of acidification not associated with glycolytic lactate production. While lactate efflux is typically the major contributor to ECAR in most cell types, other metabolic processes including CO₂ production from the tricarboxylic acid cycle can also acidify the medium. After accounting for these non-glycolytic acid sources, the resulting lactate-linked proton production rate can be converted to a glycolytic ATP production rate using established stoichiometries (2 ATP molecules per glucose molecule fermented to lactate). Simultaneously, the OCR measurements are converted to oxidative ATP production rates based on the relationship between oxygen consumption and ATP synthesis through oxidative phosphorylation. This integrated approach generates a single readout that enables direct comparison of ATP production from oxidative phosphorylation and glycolysis in live cells, providing a comprehensive view of cellular bioenergetics.
Table 2: Key Parameters in Mitochondrial Stress Test and Their Interpretation
| Parameter | Calculation Method | Biological Significance | Typical Values |
|---|---|---|---|
| Basal Respiration | OCR before injections | Energy demand under baseline conditions | Cell-type dependent |
| ATP-linked Respiration | OCR decrease after oligomycin | Proportion of respiration coupled to ATP production | 50-80% of basal respiration |
| Proton Leak | OCR after oligomycin minus non-mitochondrial OCR | Mitochondrial uncoupling not linked to ATP synthesis | 10-30% of basal respiration |
| Maximal Respiration | OCR after FCCP injection | Maximum electron transport chain capacity | 150-300% of basal respiration |
| Spare Respiratory Capacity | Maximal minus basal respiration | Ability to respond to increased energy demand | Higher values indicate metabolic flexibility |
| Glycolytic Capacity | ECAR after oligomycin injection | Maximum glycolytic output when OXPHOS is limited | Cell-type dependent |
Appropriate data normalization is essential for accurate interpretation of Seahorse XF results, particularly when comparing different cell types or experimental conditions. While cell number is commonly used for normalization, this approach may not account for differences in cell size, protein content, or mitochondrial density. For more precise comparisons, researchers often normalize OCR and ECAR values to cellular protein content measured using assays such as Bradford or BCA after completion of the Seahorse assay. For investigations focused specifically on mitochondrial function, normalization to mitochondrial DNA content or citrate synthase activity can provide additional insights.
When working with complex models such as 3D spheroids, advanced normalization strategies become particularly important. Research by Leite et al. demonstrates that high-resolution imaging of spheroids followed by calculation of viable cell numbers enables normalization of metabolic parameters on a per-cell basis, allowing more meaningful comparisons between spheroids of different sizes or between spheroid and monolayer cultures [4]. This approach has revealed that metabolic differences in breast cancer spheroids are primarily determined by cell line characteristics rather than spheroid size, highlighting the importance of appropriate normalization methods. Additionally, researchers can group spheroids based on size or viable cell number during data analysis to account for potential heterogeneity in these complex culture systems.
The application of Seahorse XF technology to three-dimensional cancer models such as spheroids represents a significant advancement in cancer metabolism research, as these models better recapitulate the tumor microenvironment and metabolic heterogeneity observed in vivo compared to conventional monolayer cultures [4]. However, the analysis of 3D cultures presents unique technical challenges, including greater variability in metabolic parameters among experimental replicates if spheroids are not highly uniform in size and shape. An optimized workflow has been developed that enables the formation of spheroids with regular morphology and homogeneous size distribution using U-bottom Ultra-Low Attachment (ULA) 96-well plates, significantly reducing experimental variability.
The specialized protocol for 3D cultures involves seeding a single spheroid per well in ULA plates with carefully optimized cell numbers to control spheroid size. For metabolic analysis using the Seahorse XFe96, spheroids are transferred to XF microplates using wide-bore pipette tips to prevent structural damage. The normalization of metabolic parameters is particularly critical for 3D cultures, as traditional normalization to cell number is complicated by the presence of necrotic cores in larger spheroids and variable ratios of viable to non-viable cells. The implementation of high-resolution imaging protocols enables precise calculation of viable cell numbers in each spheroid, allowing for appropriate normalization of OCR and ECAR values on a per-cell basis [4]. This optimized workflow has been successfully applied to characterize metabolic differences between breast cancer cell lines (MCF7 and MDA-MB-231) in 3D culture, revealing that metabolic phenotypes are determined primarily by cell line characteristics rather than spheroid size.
The Seahorse XFe96 system has proven particularly valuable in immunometabolism research, where researchers investigate how metabolic pathways regulate immune cell function, activation, and differentiation. A specialized protocol has been developed for assessing T cell bioenergetics that accommodates the unique characteristics of these suspension cells [3]. The method involves pre-coating XF microplates with poly-D-lysine to ensure T cell adherence during the assay, with cell densities typically ranging from 1×10⁵ to 2×10⁵ cells per well for the XFe96 model. This protocol enables researchers to study metabolic changes associated with T cell activation, differentiation into effector and memory subsets, and exhaustion in various disease contexts.
An important adaptation for immune cell studies is the real-time bioenergetic assessment following T cell receptor activation, which captures the immediate metabolic changes that occur within minutes to hours after stimulation [3]. This approach has revealed that T cell activation triggers a rapid increase in both glycolytic and oxidative metabolic rates to meet the energy and biosynthetic demands of proliferation and effector function. Additionally, researchers can modify the assay medium composition to investigate substrate utilization preferences in different immune cell subsets by omitting specific nutrients (e.g., glucose, glutamine, or fatty acids) or including alternative substrates. These specialized protocols have greatly enhanced our understanding of how metabolic reprogramming regulates immune cell fate and function in health and disease.
Table 3: Troubleshooting Guide for Seahorse XFe96 Assays
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| High Background Variation | Uneven cell seeding, bubble formation, edge effects | Use multichannel pipette for seeding, centrifuge plate before assay, avoid edge wells |
| Poor Response to FCCP | Suboptimal concentration, cell type variability | Titrate FCCP (0.5-3 μM) for each cell type, prepare fresh stocks |
| Declining Baseline OCR | Cell detachment, nutrient depletion, prolonged assay | Check cell adherence, limit assay time, ensure proper temperature maintenance |
| Low Signal-to-Noise Ratio | Insufficient cell number, high background respiration | Optimize cell density, include background correction wells |
| Inconsistent Drug Effects | Improper drug loading, precipitation, degradation | Use proper loading technique, prepare fresh drug solutions, verify concentrations |
| Poor Glycolytic Response | Inadequate glucose levels, impaired glycolysis | Ensure 10-25 mM glucose in assay medium, verify cell viability |
Successful Seahorse XF assays require careful optimization of experimental conditions for each cell type or model system. Several key factors must be considered during assay development, including cell seeding density, which significantly impacts measured metabolic parameters. Too few cells may result in signals too low for accurate detection, while overly confluent cultures may lead to nutrient depletion or oxygen limitation, particularly during the assay. A density titration experiment is recommended when working with new cell types to identify the optimal seeding density that provides robust signals while maintaining linear response to metabolic modulators.
The composition of the assay medium represents another critical variable that must be carefully controlled. While XF base medium is typically supplemented with glucose, glutamine, and pyruvate at standard concentrations, researchers may need to modify these components based on specific experimental questions. For investigations of fatty acid oxidation, the medium may be supplemented with palmitate-BSA conjugates, while studies of glutamine dependency may involve glutamine-free conditions with or without alternative substrates. Additionally, the buffering capacity of the assay medium must be sufficient to allow detection of extracellular acidification while maintaining physiological pH ranges. When developing new assays, it is essential to include appropriate controls such as background correction wells (medium without cells) and quality control measurements to verify instrument performance and assay reproducibility across plates and experiments.
This compound is a novel diaminopyrimidine-based compound identified through phenotypic screening as a potent autophagy inhibitor with significant implications for cancer research and cellular metabolism studies. Discovered in 2018, this compound represents a valuable chemical tool for investigating the interconnected pathways of autophagy, mitochondrial function, and programmed cell death. The compound exhibits particularly striking effects under nutrient-deprived conditions, where it shifts cellular fate from survival to apoptosis, making it an important candidate for understanding how cancer cells might be targeted during metabolic stress.
The significance of this compound in research stems from its specific mechanism of action—targeting mitochondrial complex I—which directly links metabolic inhibition to apoptotic induction. Research demonstrates that this compound potently inhibits autophagy induction in starved cells, with IC₅₀ values of 0.12 ± 0.07 μM under starvation conditions and 0.24 ± 0.20 μM under rapamycin-induced conditions [1]. This potent activity, combined with its well-characterized molecular target, makes this compound an exemplary compound for studying the relationship between cellular energy pathways and death mechanisms, particularly in the context of cancer therapy resistance where autophagy often provides protective benefits to tumor cells.
This compound exerts its biological effects through direct inhibition of mitochondrial complex I (NADH-CoQ reductase), a key component of the electron transport chain responsible for oxidative phosphorylation. This inhibition was confirmed through semi-intact mitochondrial assays and in vitro NADH-CoQ reductase activity tests, where this compound demonstrated similar activity to the known complex I inhibitor rotenone [1]. The compound's specificity for complex I was established through respiratory chain substrate experiments, which showed that this compound exclusively inhibits pyruvate/malate-driven respiration without affecting downstream complexes.
The structural basis for this compound's activity resides in its diaminopyrimidine core, with structure-activity relationship (SAR) studies revealing that modifications at the R1 and R2 positions significantly impact both mitochondrial inhibition and autophagy suppression. The correlation between mitochondrial respiration inhibition and autophagy inhibition across analogue compounds provides strong evidence that the effect on autophagy is secondary to mitochondrial disruption [1]. This mitochondrial targeting triggers a cascade of metabolic disturbances including reduced oxygen consumption (OCR) and increased extracellular acidification (ECAR), indicating a shift from oxidative phosphorylation to anaerobic glycolysis.
Under nutrient-deprived conditions, this compound triggers caspase-dependent apoptosis through the intrinsic mitochondrial pathway. Starvation typically induces protective autophagy, allowing cells to recycle components and maintain energy homeostasis; however, this compound blocks this adaptive response while simultaneously imposing additional metabolic stress through mitochondrial inhibition. This dual pressure ultimately activates the apoptotic cascade, characterized by caspase 3/7 activation and DNA fragmentation [1].
The sequence of events begins with mitochondrial depolarization due to complex I inhibition, leading to reduced ATP production and increased reactive oxygen species (ROS). Subsequently, the mitochondrial outer membrane permeabilization (MOMP) occurs, facilitated by pro-apoptotic Bcl-2 family proteins, resulting in cytochrome c release into the cytosol. Cytochrome c then forms the apoptosome complex with Apaf-1, which activates caspase-9, in turn activating executioner caspases-3 and -7 [2]. These executioner caspases then cleave numerous cellular substrates, resulting in the characteristic morphological changes of apoptosis, including cell shrinkage, chromatin condensation, and formation of apoptotic bodies.
Table 1: Key Characteristics of this compound-Induced Apoptosis Signaling
| Parameter | Observation | Experimental Evidence |
|---|---|---|
| Primary Target | Mitochondrial Complex I | Oxygen consumption assays; NADH-CoQ reductase inhibition |
| Apoptosis Pathway | Intrinsic/Mitochondrial | Caspase 3/7 activation; cytochrome c release |
| Caspase Involvement | Caspase-9 and -3 | FLICA assays; inhibitor studies |
| BCL-2 Family Role | Implicated in MOMP | Correlation with mitochondrial apoptosis pathways |
| Metabolic Effects | Reduced OCR; Increased ECAR | Seahorse XF Analyzer measurements |
The following diagram illustrates the key molecular events in this compound-induced apoptosis under starvation conditions:
Diagram Title: this compound-Induced Apoptotic Signaling in Starved Cells
Materials Required:
Procedure:
Technical Notes:
Principle: Caspase activation represents a definitive marker of apoptosis commitment. This protocol measures caspase activity using fluorogenic substrates.
Materials:
Procedure:
Technical Notes:
Principle: this compound's primary effect on mitochondrial complex I can be quantified by measuring oxygen consumption rates (OCR) using Seahorse XF technology.
Materials:
Procedure:
Technical Notes:
Table 2: Standard Mitochondrial Stress Test Parameters for this compound Characterization
| Parameter | Basal Measurement | This compound Effect | Interpretation |
|---|---|---|---|
| Basal OCR | Pre-treatment levels | Dose-dependent decrease | Direct complex I inhibition |
| ATP-linked OCR | Post-oligomycin decrease | Potentiated decrease | Enhanced ATP production impairment |
| Maximal OCR | FCCP-uncoupled measurement | Blunted response | Reduced respiratory capacity |
| Proton Leak | OCR remaining after oligomycin | Variable effect | Membrane integrity assessment |
| Spare Capacity | Difference between maximal and basal | Significantly reduced | Impaired stress adaptation |
LC3 Lipidation and Turnover Assessment by Western Blot
Principle: Autophagy inhibition by this compound can be monitored by tracking LC3-I to LC3-II conversion and p62/SQSTM1 degradation.
Materials:
Procedure:
Technical Notes:
Analysis of this compound-induced apoptosis should incorporate dose-response relationships and temporal progression. For caspase activity assays, calculate the concentration that produces 50% of maximal response (EC₅₀) using four-parameter nonlinear regression. Similarly, determine IC₅₀ values for autophagy parameters (LC3-II accumulation, p62 degradation). Compare these values to establish correlation between autophagy inhibition and apoptosis induction.
For mitochondrial parameters, several key metrics should be derived from OCR measurements:
This compound treatment typically produces dose-dependent suppression of basal, ATP-linked, and maximal respiration with minimal effect on proton leak, consistent with specific complex I inhibition rather than generalized mitochondrial toxicity.
All experiments should include appropriate replication with at least three biological replicates (independent experiments) and technical triplicates within each experiment. Data should be presented as mean ± standard deviation. Use one-way ANOVA with post-hoc testing for multiple comparisons or Student's t-test for pairwise comparisons, applying appropriate corrections for multiple testing.
Establish assay quality controls using Z'-factor calculations: [ Z' = 1 - \frac{3(\sigma_{positive} + \sigma_{negative})}{|\mu_{positive} - \mu_{negative}|} ] Assays with Z' > 0.5 are considered excellent for screening purposes.
Table 3: Common Experimental Challenges and Solutions
| Problem | Potential Causes | Solutions |
|---|---|---|
| Inconsistent apoptosis induction | Variable starvation efficiency; this compound stability | Standardize starvation protocol; use fresh this compound preparations |
| Poor caspase activity signal | Insufficient cell number; suboptimal lysis | Increase cell density; optimize lysis buffer and duration |
| High background in control wells | Spontaneous apoptosis; serum contamination | Use healthy, low-passage cells; ensure complete serum removal |
| Weak LC3-II detection | Inadequate transfer; low antibody sensitivity | Use 15% gels; optimize transfer conditions; validate antibodies |
| Variable OCR measurements | Uneven cell seeding; improper calibration | Standardize seeding protocol; calibrate sensors daily |
This compound's unique mechanism positions it as a valuable tool for several research applications:
Cancer Therapy Research: this compound can be used to investigate metabolic vulnerabilities in cancer cells, particularly those dependent on autophagy for survival under nutrient deprivation. Combination studies with chemotherapeutic agents can reveal synergistic interactions, potentially identifying strategies to overcome therapy resistance.
Mitochondrial Disease Modeling: The specific complex I inhibition makes this compound useful for modeling mitochondrial dysfunction in neurodegenerative diseases like Parkinson's disease, where impaired mitochondrial quality control and autophagy deficiency contribute to pathogenesis.
Chemical Biology Tool: this compound serves as a structural template for developing more selective complex I inhibitors and exploring the functional relationship between mitochondrial respiration and autophagy regulation.
Future research directions include investigating this compound's effects in 3D culture systems that better mimic tumor microenvironments, exploring tissue-specific responses, and developing analogues with improved selectivity or pharmacological properties.
For a drug candidate with poor solubility, several formulation strategies can be employed. The table below summarizes key approaches supported by the research.
| Strategy | Description | Key Findings & Considerations |
|---|---|---|
| Solid Dispersions (Spray Drying) [1] | Drug is dispersed in a polymeric matrix (e.g., HP-β-CD, HPMC) via spray drying to create an amorphous powder. | A drug-to-polymer ratio of 1:2 showed optimal solubility and dissolution rate. Formulations were stable, amorphous, and showed enhanced in vivo pharmacokinetics. [1] |
| Salt Formation [2] | Reacting an acidic or basic drug to form a salt, often with sodium or hydrochloric acid. | Can dramatically improve solubility and dissolution rate. The choice of salt former is critical and depends on the drug's ionizable groups. Statistical analysis shows sodium salts are common for acidic drugs. [2] |
| Cyclodextrin Complexation [1] | Using cyclodextrins (e.g., HP-β-CD) to form inclusion complexes where the drug is hosted in the cyclodextrin's lipophilic cavity. | Enhances aqueous solubility and bioavailability by improving wettability and presenting the drug in an amorphous state. The amphiphilic nature of the polymer is key. [1] |
The following diagram illustrates the decision-making workflow for selecting and evaluating these strategies.
Accurately measuring solubility is fundamental. The two main types of assays used at different stages of drug discovery are outlined below.
| Assay Type | Description & Throughput | Key Steps & Detection |
|---|
| Kinetic Solubility [3] [4] | High-Throughput. Used for rapid assessment in early discovery. Begins with a DMSO stock solution of the compound. | 1. Prepare compound in DMSO. 2. Dilute in aqueous buffer (e.g., PBS). 3. Incubate for a short time (minutes to hours). 4. Detect precipitate via nephelometry (light scattering) or measure dissolved concentration after filtration via UV/LC-MS. [3] [4] | | Thermodynamic (Equilibrium) Solubility [3] [4] | Moderate-Throughput. Used for preformulation and lead optimization. Determines the stable, intrinsic solubility of a solid form. | 1. Add excess solid compound (powder) to buffer. 2. Agitate for 24 hours or more to reach equilibrium. 3. Filter or centrifuge to separate undissolved solid. 4. Quantify dissolved drug concentration in supernatant using HPLC or LC-MS. [3] [4] |
The experimental workflow for a high-throughput kinetic solubility assay, often used for fragment-based screening, can be visualized as follows.
Q1: What is the key difference between kinetic and thermodynamic solubility, and when should I use each?
Q2: My compound precipitated in a bioassay buffer. What should I check first? First, review the kinetic solubility data of your compound. Bioassays often use aqueous buffers with compounds introduced from a DMSO stock, directly mimicking kinetic solubility conditions. If the compound concentration in the assay is near or exceeds its kinetic solubility limit, precipitation is likely and can lead to misleading biological activity results. [3]
Q3: Why did my solid dispersion formulation show reduced solubility when I increased the polymer ratio? This is a known phenomenon. While polymers enhance solubility, an excessively high polymer concentration can increase the viscosity of the gel layer around the drug particles. This lengthens the diffusional path for drug molecules to be released, thereby reducing the dissolution rate and apparent solubility. An optimal drug-to-polymer ratio must be determined experimentally, often around 1:2, as was optimal in one amoxicillin study. [1]
Q4: What is a good target solubility for a drug discovery compound? A general goal for the solubility of discovery compounds is >60 µg/mL. This level helps ensure reliable activity in bioassays and good absorption after oral administration. [3]
| Storage Condition | Powder Form | Solution in DMSO |
|---|---|---|
| Short-term | -20°C [1] [2] | -80°C (for 6 months) [1] |
| Long-term | -20°C for 3 years [1] [2] | -20°C (for 1 month) [1] |
| Shipping | Room temperature (a few days) [1] | - |
| Property | Specification |
|---|---|
| Purity | ≥98% [1] |
| Appearance | White to off-white solid powder [1] |
| Solubility (in DMSO) | ~100 mg/mL (~232.61 mM) [1] |
This compound is highly soluble in DMSO. The following table can help you prepare stock solutions [1]:
| Desired Concentration | Volume of Solvent per 1 mg of this compound |
|---|---|
| 1 mM | 2.3261 mL |
| 5 mM | 0.4652 mL |
| 10 mM | 0.2326 mL |
| 20 mM | 0.1163 mL |
Example Calculation: To make a 10 mM stock solution, dissolve 1 mg of this compound in 0.2326 mL of anhydrous DMSO.
The following is a common formulation for in vivo studies, based on a 10 mg/kg dosage for a 20 g mouse [2]:
Q: My this compound solution appears discolored. Is it still usable? A: Fresh this compound powder is white to off-white [1]. Any significant discoloration suggests degradation. For critical experiments, it is safest to prepare a fresh solution from a new powder aliquot.
Q: Can I store this compound in aqueous buffer? A: No definitive public data exists on this compound's stability in aqueous buffers. The provided protocols use DMSO. If an aqueous solution is necessary, you must empirically determine the stability using a validated HPLC method over your required experimental timeframe.
Q: The powder was left at room temperature for a week during shipping. Is it still stable? A: The manufacturer indicates the product is stable at ambient temperature for a few days during ordinary shipping [1]. A one-week exposure may be acceptable, but for definitive results, you should compare the performance of the shipped sample against a properly stored sample in a pilot experiment.
For projects requiring precise concentration or activity data, designing a stability study is crucial. The diagram below outlines a general workflow for this process.
Q1: What is the primary mechanism of action of Aumitin? this compound is a novel diaminopyrimidine-based autophagy inhibitor. Its primary identified target is mitochondrial complex I. It potently inhibits mitochondrial respiration, as shown by a reduction in cellular Oxygen Consumption Rate (OCR), and switches cellular metabolism to anaerobic glycolysis, indicated by an increased Extracellular Acidification Rate (ECAR) [1].
Q2: Why does this compound specifically kill starved cells? Starved cells rely heavily on autophagy to generate nutrients and energy for survival [2] [3]. By inhibiting both autophagy (its direct effect) and mitochondrial ATP production (via complex I inhibition), this compound cripples the two key survival pathways a cell uses during nutrient stress. This dual assault leads to a severe energy crisis, pushing the starved cell toward death [1].
Q3: What type of cell death does this compound induce under starvation? Research using a caspase 3/7 probe indicates that this compound induces apoptosis in starved MCF7 cells [1].
Q4: My cell viability isn't dropping with this compound treatment under fed conditions. Is the compound inactive? Not necessarily. This compound's cytotoxicity is highly context-dependent and is potentiated by starvation [1]. The absence of cell death in fed conditions is an expected result, as nutrient-replete cells have other active survival pathways and are not dependent on the processes this compound disrupts. Always include a starvation control in your experiments.
| Possible Cause | Explanation & Diagnostic Steps | Suggested Solution |
|---|---|---|
| Insufficient Starvation | The survival signal from residual nutrients may overpower this compound's effect. | Confirm full induction of autophagy before this compound addition. Use established starvation media (e.g., EBSS) and validate by tracking LC3-I to LC3-II conversion or p62 degradation via western blot [1]. |
| Sub-optimal this compound Concentration | The concentration may be insufficient to fully inhibit autophagy and mitochondrial function. | Perform a dose-response curve. The original study used this compound in a range up to 10 µM to show dose-dependent inhibition of autophagy and induction of apoptosis [1]. |
| Cell Line Variability | Different cancer cell lines have varying genetic backgrounds and metabolic dependencies. | Validate key findings in multiple relevant cell lines. Confirm that your cell line is sensitive to mitochondrial complex I inhibition. |
| Incorrect Assessment of Cell Death | The assay used may not be optimal for detecting the specific death modality. | Use a combination of assays. For apoptosis, combine a caspase 3/7 activity assay with a membrane integrity dye (e.g., propidium iodide) to distinguish early from late apoptosis [4] [5]. |
Here are detailed methodologies for key experiments cited in the FAQs and troubleshooting guide.
This protocol assesses the functional effect of this compound on the autophagy pathway.
This protocol quantifies the terminal cell death event using a caspase-specific assay.
This protocol directly investigates this compound's molecular target by assessing mitochondrial function.
For further investigation, consider these steps:
The table below summarizes the key experimental findings on Aumitin's targets.
| Target/Molecule | Interaction Type | Experimental Evidence | Reported IC₅₀/Residual Activity |
|---|---|---|---|
| Mitochondrial Complex I | Primary, direct inhibition | In vitro NADH-CoQ reductase assay; Cellular OCR measurement [1] | IC₅₀: 0.11 ± 0.21 μM (HeLa); 0.44 ± 0.11 μM (MCF7) [1] |
| PI4KB & PI3KC2G | Weak, off-target; not biologically relevant | Broad kinase screen (419 kinases at 1 μM) [1] | Residual activity >75% at 1 μM [1] |
| Tubulin/Microtubules | Not a target; profile differs from known agents | Cell Painting Assay (CPA) morphological profiling [2] | N/A - Profile not biosimilar to tubulin cluster [2] |
Here are detailed methodologies for key experiments to confirm this compound's mechanism of action and rule out kinase inhibition.
This cell-based assay directly assesses the function of the electron transport chain, including Complex I.
This biochemical assay uses isolated mitochondria to confirm direct binding to and inhibition of Complex I.
The following diagram illustrates this compound's primary mechanism and the experimental path to confirm it.
Q1: The kinase screen showed this compound weakly inhibits PI4KB and PI3KC2G. Should I be concerned about this off-target effect? No, this is not a major concern. The inhibition was very weak, and more importantly, subsequent experiments with highly potent and selective inhibitors of PI4KB and PI3KC2G did not lead to autophagy inhibition, demonstrating that this compound's primary phenotypic effects are not mediated through these kinases [1].
Q2: My results show this compound has a similar cellular phenotype to some kinase inhibitors. How is this possible? Phenotypic similarity does not confirm a shared molecular target. Inhibiting mitochondrial complex I disrupts ATP production and activates integrated stress responses, leading to downstream effects like cell death or reduced proliferation that can overlap with phenotypes caused by kinase inhibition [2] [3]. Always use direct target-engagement assays for confirmation.
Q3: Can I use this compound as a selective autophagy inhibitor in my kinase-related study? You should use it with caution and include careful controls. While this compound inhibits autophagy, it does so indirectly by blocking energy production. In a kinase study, this lack of specificity can confound your results. It is better used as a tool to study the link between mitochondrial metabolism and autophagy, rather than as a specific autophagy probe in other contexts [1].
Since a predefined concentration for Aumitin is unavailable, you can determine the optimal dose experimentally by following these established principles for autophagy induction and assessment [1]. The core idea is to treat cells with a range of this compound concentrations and use multiple assays to find the concentration that gives the strongest, most specific autophagic response without causing excessive cell death.
The table below summarizes the key markers and methods you can use.
| Assay Type | Key Marker/Parameter | What it Measures | Interpretation of a Positive Autophagy Signal |
|---|---|---|---|
| Western Blot | LC3-I to LC3-II conversion [1] | Autophagosome formation | ↑ LC3-II / LC3-I ratio |
| p62/SQSTM1 degradation [1] | Autophagic clearance (flux) | ↓ p62 protein levels | |
| Immunofluorescence (IF) | LC3 puncta formation [1] | Number of autophagosomes | ↑ LC3-positive puncta per cell |
| Functional Flux Assay | RFP-GFP-LC3 tandem sensor [1] | Autophagosome maturation into acidic autolysosomes | Red-only puncta (GFP signal quenched in acid) |
| Viability & Specificity | Cell Viability Assay (e.g., MTT) | Overall cellular health | Concentration that induces autophagy without high cytotoxicity |
When setting up your dose-response experiment, you may encounter the following issues. This guide helps with interpreting results and refining your protocol.
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| High cytotoxicity at test concentrations | This compound is generally toxic or induces excessive autophagy [2] | Test a lower concentration range; ensure viability is >80% for valid flux assessment. |
| Increased LC3-II & p62 | Block in late-stage autophagy (degradation failure) [1] | Use a flux assay (e.g., RFP-GFP-LC3) to confirm if autophagosomes are maturing properly. |
| No change in autophagy markers | Concentration too low; compound inactive; basal autophagy high | Increase concentration range; include a known positive control (e.g., starvation, rapamycin). |
| Inconsistent results between replicates | Variable compound solubility; uneven cell seeding | Ensure this compound is in a suitable solvent and freshly prepared; standardize cell culture protocols. |
Here is a detailed methodology for a dose-response experiment using the principles above.
Understanding the pathway this compound likely acts upon can help in experimental design. The following diagram illustrates the core macroautophagy pathway, which is regulated by mTOR/AMPK signaling and involves key protein complexes. Your compound may be acting on one of these components.
This compound represents a novel class of autophagy inhibitors discovered through phenotypic screening approaches. Unlike many conventional autophagy inhibitors that target core autophagic machinery, this compound operates through a distinct mechanism by inhibiting mitochondrial respiration through direct targeting of complex I of the mitochondrial electron transport chain. This mechanism was confirmed through extensive target identification studies showing that this compound inhibits NADH-CoQ reductase activity in isolated mitochondria, similar to the known complex I inhibitor rotenone [1]. The discovery of this compound highlights the crucial interconnection between mitochondrial function and autophagy regulation, providing researchers with a valuable tool for investigating metabolic aspects of autophagy.
The field of autophagy inhibition has expanded significantly, with compounds now available that target various stages of the autophagic process. These include early-stage inhibitors targeting ULK1 and VPS34 complexes, mid-stage inhibitors affecting autophagosome formation, and late-stage inhibitors that prevent lysosomal degradation. When selecting autophagy inhibitors for experimental purposes, researchers must consider multiple factors including target specificity, potency, cellular context, and potential off-target effects [2] [3]. This technical guide provides comprehensive information to assist researchers in selecting appropriate autophagy inhibitors for their specific experimental needs and troubleshooting common issues encountered when working with these compounds.
Table: Comprehensive Comparison of Autophagy Inhibitors and Their Selectivity Profiles
| Inhibitor | Primary Target | Mechanism of Action | Cellular IC₅₀ | Selectivity Considerations | Key Applications |
|---|---|---|---|---|---|
| This compound | Mitochondrial Complex I | Inhibits NADH-CoQ reductase activity; reduces oxygen consumption rate (OCR) | 0.12-0.24 μM (autophagy); 0.11-0.44 μM (mitochondrial respiration) [1] | Specific for complex I; no inhibition of PI4KB or PI3KC2G kinases at 1 μM [1] | Studying mitochondrial regulation of autophagy; energy stress responses |
| ULK100 | ULK1 Kinase | Inhibits kinase activity of ULK1 initiation complex | Low nanomolar range [2] | Highly selective for ULK1 over Aurora kinases [2] | Selective early-stage autophagy inhibition; cell cycle studies |
| VPS34-IN1 | VPS34 Lipid Kinase | Inhibits PI3P production and phagophore nucleation | Not specified in sources | Selective for VPS34; minimal Aurora kinase effects [2] | Studying nucleation complex; vesicle trafficking |
| MRT68921 | ULK1/ULK2 Kinase | Inhibits ULK1/2 kinase activity | ~40 nM (ULK1); ~170 nM (ULK2) [2] | Inhibits Aurora A/B at 1 μM; causes polyploidy [2] | When ULK1/2 is primary target; less suitable for cell cycle studies |
| Hydroxychloroquine (HCQ) | Lysosomal Function | Raises lysosomal pH; prevents autophagosome degradation | High micromolar range [3] | Broad lysosomal inhibition; affects all lysosomal degradation | Clinical applications; late-stage autophagy inhibition |
| Rotenone | Mitochondrial Complex I | Inhibits mitochondrial electron transport at complex I | Variable | General mitochondrial inhibitor; reduces ATP production | Comparative studies with this compound; mitochondrial biology |
Table: Selectivity Profiling Data for Common Autophagy Inhibitors
| Inhibitor | Kinase Selectivity | Mitochondrial Impact | Cell Cycle Effects | Cytoprotective/Cytotoxic Outcome | Key Off-Targets |
|---|---|---|---|---|---|
| This compound | No significant kinase inhibition at 1 μM (419 kinases tested) [1] | Potently inhibits OCR; increases ECAR [1] | Not specifically reported | Context-dependent; may enhance apoptosis in starved cells [1] | Mitochondrial complex I specific |
| ULK100 | Highly selective for ULK1; minimal Aurora kinase inhibition [2] | Not specifically reported | Minimal polyploidy induction [2] | Reduces cell proliferation; cell cycle arrest [2] | Limited off-targets reported |
| VPS34-IN1 | Selective for VPS34 lipid kinase [2] | Not specifically reported | Minimal polyploidy induction [2] | Inhibits autophagic flux; reduces cancer cell growth [2] | VPS34 complex I specific |
| MRT68921 | Inhibits ULK1/2, AMPK, and Aurora B (70% at 1 μM) [2] | Not specifically reported | Strong polyploidy phenotype [2] | Cell cycle disruption; autophagy inhibition [2] | Aurora kinases, AMPK |
| SAR405 | VPS34-specific [2] | Not specifically reported | Dose-dependent effect on cell cycle markers [2] | Similar to VPS34-IN1 but less potent [2] | VPS34-specific |
| Chloroquine/HCQ | Not kinase-targeted | Not directly | Minimal direct cell cycle effects [3] | Either cytoprotective or cytotoxic depending on context [3] | General lysosomal function |
Validating autophagy inhibition requires multiple complementary approaches to ensure accurate interpretation of results. The following integrated workflow provides a comprehensive framework for assessing inhibitor efficacy and selectivity:
LC3-I/II Western Blot Analysis: Process cells with target inhibitors and monitor LC3 lipidation (conversion of LC3-I to LC3-II) under both basal and stress-induced conditions (starvation or rapamycin treatment). Include p62/SQSTM1 degradation assessment to confirm autophagic flux inhibition. This compound demonstrates dose-dependent inhibition of LC3 lipidation in both starved and rapamycin-treated MCF7-LC3 cells [1].
mCherry-eGFP-LC3 Tandem Sensor Assay: Utilize this fluorescent reporter system to distinguish between autophagosomes (yellow puncta - both mCherry and eGFP fluorescence) and autolysosomes (red puncta - mCherry only only, as eGFP is quenched in acidic conditions). Authentic autophagy inhibitors like this compound typically increase yellow puncta while decreasing red puncta, indicating blockade of autophagic progression [1].
Seahorse XF Analyzer Mitochondrial Stress Testing: For mitochondrial inhibitors like this compound, perform oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) measurements. The standard protocol involves: (1) establishing baseline OCR, (2) inhibitor injection (this compound), (3) oligomycin injection (ATP synthase inhibitor), (4) FCCP injection (uncoupler), and (5) rotenone/antimycin A injection (complex I/III inhibitors). This compound shows rapid OCR reduction and ECAR increase, indicating a shift to glycolytic metabolism [1].
Cell Viability and Apoptosis Assessment: Evaluate context-dependent cell death using Annexin V/PI staining and caspase 3/7 activation. As demonstrated with this compound, autophagy inhibition typically enhances apoptosis in nutrient-deprived conditions but may have minimal effect in nutrient-rich conditions [1].
Comprehensive selectivity assessment is crucial for proper interpretation of autophagy inhibition experiments:
Kinase Profiling Screening: Utilize broad-panel kinase assays (e.g., 419-kinase panel) to identify potential off-target kinase inhibition. As performed with this compound, test compounds at relevant concentrations (e.g., 1μM) and compare inhibition patterns against known selective inhibitors [1].
Mitochondrial Complex Specificity Assay: Employ semi-intact cell assays with digitonin-permeabilized plasma membranes to determine specific mitochondrial complex inhibition. Supply specific substrates for individual respiratory complexes and measure oxygen consumption. This compound specifically inhibits complex I (pyruvate/malate-driven respiration) without affecting downstream complexes [1].
Cell Cycle Analysis: Monitor phospho-Histone H3 (Ser10) levels by Western blot as a marker for Aurora kinase inhibition and mitotic arrest. Assess polyploidy formation through DAPI staining and nuclear morphology examination. Selective autophagy inhibitors (ULK100, VPS34-IN1) show minimal polyploidy induction compared to non-selective inhibitors (MRT68921, SBI-020695) [2].
Structural-Activity Relationship (SAR) Correlation: Synthesize and test structural analogs to establish correlation between primary target engagement and autophagy inhibition. For this compound, strong correlation was observed between mitochondrial respiration inhibition and autophagy inhibition across multiple analogs [1].
The autophagy process involves a highly conserved set of molecular machinery that can be divided into several functional groups. Understanding these core components is essential for placing inhibitor mechanisms in proper context:
Initiation Complex: The ULK1 complex (ULK1/2, ATG13, FIP200, ATG101) serves as the initiation point for autophagosome formation, integrating signals from mTORC1 and AMPK under nutrient stress conditions [4] [5]. This complex represents the target for ULK1 inhibitors like ULK100 and MRT68921.
Nucleation Complex: The Class III PI3K complex (VPS34, VPS15, Beclin 1, ATG14L) generates phosphatidylinositol-3-phosphate (PI3P) to promote phagophore nucleation [6] [7]. VPS34 inhibitors like VPS34-IN1 and SAR405 target this complex.
Elongation and Conjugation Systems: Two ubiquitin-like conjugation systems (ATG12-ATG5-ATG16L1 and LC3-PE) mediate phagophore expansion and closure. The ATG12 system forms an E3-like complex that facilitates LC3 lipidation, a key step targeted by monitoring LC3-I to LC3-II conversion [6].
Mitochondrial Regulation: Mitochondria influence autophagy through ATP production, ROS signaling, and metabolic intermediates. This compound targets this regulatory axis by inhibiting complex I of the mitochondrial electron transport chain, distinct from core autophagy machinery components [1].
Q: What are the key advantages of using this compound compared to other autophagy inhibitors?
A: this compound provides a unique mechanism of action by targeting mitochondrial complex I rather than core autophagy machinery, making it particularly valuable for studying the interconnection between metabolism and autophagy. Its well-defined mitochondrial target and lack of significant kinase off-targets (tested against 419 kinases) at working concentrations provide high specificity for investigating energy stress-induced autophagy. The strong correlation between mitochondrial inhibition and autophagy suppression across this compound analogs further supports its mechanistic validity [1].
Q: How do I determine whether observed cellular phenotypes result from autophagy inhibition versus off-target effects?
A: Implement these complementary approaches: (1) Test multiple inhibitors with different targets (e.g., ULK100, VPS34-IN1, and this compound); (2) Perform rescue experiments with autophagy-deficient cells (e.g., ATG5 or ATG7 KO); (3) Monitor known off-target markers like phospho-Histone H3 for Aurora kinase inhibition; (4) Establish correlation between IC₅₀ values for autophagy inhibition and phenotypic effects across multiple analogs; (5) Use genetic approaches (siRNA/shRNA) to validate pharmacological findings [2].
Q: Why do I get conflicting results with different autophagy inhibitors in my cancer models?
A: Conflicting results commonly arise from several sources: (1) Context-dependent autophagy function - autophagy can be cytoprotective, cytotoxic, or nonprotective depending on cellular context and stressor [3]; (2) Incomplete pathway inhibition - some inhibitors only partially block autophagy or affect specific subtypes; (3) Off-target effects - many commonly used inhibitors have significant off-target activities (e.g., MRT68921 inhibits Aurora kinases) [2]; (4) Compensatory pathways - cells may activate alternative degradation pathways when specific autophagy routes are blocked; (5) Differences in basal autophagy levels - cell lines with high basal autophagy may respond differently than those with low basal activity.
Q: What controls are essential for proper interpretation of autophagy inhibition experiments?
A: Always include these critical controls: (1) Multiple autophagy readouts - combine LC3-II conversion, p62 degradation, and tandem fluorescence assays; (2) Context-dependent cell death assessment - compare nutrient-rich vs. nutrient-deprived conditions; (3) Time course and dose-response - establish temporal and concentration dependencies; (4) Specificity controls - include structurally unrelated inhibitors targeting the same pathway; (5) Genetic validation - correlate with genetic autophagy inhibition when possible; (6) Mitochondrial function assessment - for compounds like this compound, include OCR/ECAR measurements [1] [2].
Q: How does the cellular context influence whether autophagy inhibition will be cytoprotective or cytotoxic?
A: The functional outcome of autophagy inhibition depends critically on context: (1) Nutritional status - inhibition typically enhances death in starved cells but may have little effect in fed conditions [1]; (2) Cancer genotype - tumors with specific oncogenic mutations (e.g., Ras-driven cancers) may be more dependent on autophagy [2]; (3) Therapeutic combination - autophagy inhibition may enhance cell death with some chemotherapies but protect against others [3]; (4) Microenvironment - hypoxic regions may show greater dependence on autophagy; (5) Autophagy flux status - cells with high basal autophagy are typically more sensitive to inhibition.
Table: Troubleshooting Common Experimental Issues with Autophagy Inhibitors
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Inconsistent LC3-II results | Incomplete lysosomal inhibition; variable starvation response; degradation during processing | Include lysosomal inhibitors (CQ, bafilomycin) in control samples; standardize starvation times; use fresh protease inhibitors | Validate antibodies; include positive controls; standardize sample processing protocols |
| High cell death with inhibitor treatment | Off-target toxicity; inappropriate concentration; context-dependent sensitivity | Perform dose-response with viability assessment; compare multiple inhibitors; test in nutrient-rich vs. deprived conditions | Pre-establish IC₅₀ for autophagy vs. viability; use lowest effective concentration |
| Poor correlation between LC3-II and flux assays | Blockade at different stages; alternative degradation pathways; assay sensitivity issues | Combine Western blot with tandem fluorescence assay; assess multiple time points; validate with genetic approaches | Use complementary flux assays; establish kinetic parameters; include multiple autophagy markers |
| Variable responses between cell lines | Differences in basal autophagy; genetic background; metabolic dependencies | Pre-screen lines for basal autophagy; assess mitochondrial dependence; evaluate genetic alterations in autophagy pathway | Characterize basal autophagy levels; select appropriate positive control lines |
| Discrepancies between genetic and pharmacological inhibition | Incomplete pharmacological inhibition; compensatory mechanisms; off-target effects | Use multiple pharmacological agents; combine with partial genetic inhibition; assess pathway adaptation over time | Include both approaches in experimental design; perform time-course analyses |
The expanding landscape of autophagy inhibitors, including specialized compounds like this compound, provides researchers with powerful tools for investigating autophagy-related processes. The key to successful application lies in understanding inhibitor specificity, implementing appropriate controls, and interpreting results within relevant biological contexts. This compound offers particular value for studies focusing on mitochondrial regulation of autophagy, with well-characterized specificity for complex I and minimal off-target effects.
Future directions in autophagy inhibitor development will likely focus on increased specificity, context-dependent applications, and refined therapeutic targeting. As our understanding of autophagy regulation advances, particularly in areas like selective autophagy subtypes and connections with other cellular pathways, the strategic application of inhibitors with defined mechanisms like this compound will continue to provide critical insights into both basic biology and therapeutic development.
The information below is based on the manufacturer's Safety Data Sheet (SDS) for Aumitin (CAS No.: 946293-78-3) [1].
| Aspect | Specification / Instruction |
|---|---|
| Appearance | Solid [1] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long-lasting effects. [1] |
| Safe Storage Conditions | Keep container tightly sealed in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition. Store at -20°C (powder) or -80°C (in solvent). [1] |
| Precautions for Safe Handling | Avoid inhalation and contact with eyes and skin. Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation. [1] |
| Personal Protective Equipment (PPE) | Safety goggles, protective gloves, and suitable respirator. Use impervious clothing. [1] |
| Stability & Reactivity | Stable under recommended storage conditions. Incompatible with strong acids/alkalis and strong oxidising/reducing agents. [1] |
Due to the lack of specific protocols for this compound, the following workflow is a generalized guide for researchers. You will need to determine the optimal conditions for your specific experimental goals.
What should I do if I spill this compound?
My experimental results are inconsistent. What could be wrong? While specific data for this compound is unavailable, common issues in pharmacological experiments include:
What are the critical parameters to monitor during in vivo studies with this compound? Based on its safety profile, you should closely monitor:
| Problem | Potential Cause | Suggested Action |
|---|---|---|
| No biological activity observed | Compound degradation due to improper storage. | Verify storage conditions are at -20°C (powder) or -80°C (solution) [1]. |
| Incorrect target pathway or cell model. | Conduct a thorough literature review to confirm target engagement in your specific model. | |
| High cytotoxicity at low doses | Off-target effects. | Titrate the dose to find a therapeutic window; review the compound's selectivity. |
| Poor solubility | Incompatible solvent. | Research chemical properties to find a more suitable solvent for reconstitution. |
For definitive experimental protocols, I strongly recommend these steps:
What is Cytotoxicity? Cytotoxicity refers to the quality of a substance to cause damage to or death of cells. A cytotoxic substance can induce various cell fates, including:
Why Use Multiple Assays? Relying on a single biomarker provides an incomplete picture. Different assays have distinct mechanisms of action, and a multi-assay approach is crucial to capture the full spectrum of cellular injury a compound might cause. This reveals multifaceted cellular injuries and provides a more comprehensive evaluation of cytotoxicity [2].
The table below summarizes the key characteristics of common cytotoxicity assays.
| Assay Type | Mechanism of Action | Key Reagents | Equipment | Primary Output |
|---|---|---|---|---|
| Metabolic Activity (e.g., ATP) | Measures cellular ATP levels as an indicator of metabolic activity and viability [2]. | CellTiter-Glo 3D Reagent [2] | Luminometer or plate reader | Luminescence (Relative Light Units, RLU) |
| Membrane Integrity (Live/Dead) | Differentiates live and dead cells based on plasma membrane integrity; live cells retain green dye, dead cells allow red dye entry [2]. | Live/Dead Viability/Cytotoxicity assay kit (Calcein AM, Propidium Iodide) [2] | Fluorescence microscope or plate reader | Fluorescence intensity (multiple channels) |
| Apoptosis (Caspase Activation) | Measures activation of caspase-3/7, key enzymes in the apoptosis pathway [2]. | Caspase-Glo 3/7 Assay [2] | Luminometer or plate reader | Luminescence (Relative Light Units, RLU) |
| Enzyme Release (LDH) | Measures lactate dehydrogenase (LDH) enzyme released into culture medium upon cell membrane damage [1]. | CyQUANT LDH Assay Kit [1] | Spectrophotometer or plate reader | Absorbance |
| Proliferation (DNA Synthesis) | Measures incorporation of nucleosides (e.g., EdU) into newly synthesized DNA, indicating active cell division [2]. | Click-iT EdU Assay, Hoechst stain [2] | Fluorescence microscope or HCS system | Fluorescence intensity (EdU/Hoechst ratio) |
| MTT Assay | Measures reduction of yellow MTT to purple formazan by metabolically active cells [3] [4]. | MTT dye, Dimethyl sulfoxide (DMSO) [4] | Spectrophotometer or plate reader | Absorbance (typically 570 nm) |
1. High Background Signal or Poor Signal-to-Noise Ratio
2. High Inter-Assay Variability
3. Assay Results Do Not Match Morphological Observations
4. Lack of Cytotoxicity in a Known Toxic Compound
For a robust assessment, follow a structured workflow from assay selection to data interpretation. The diagram below outlines this process.
Data Analysis and Interpretation:
I hope this technical support center provides a solid foundation for your cytotoxicity assessment work.
Here are common issues researchers face and how to address them, based on current literature.
| Problem/Symptom | Possible Causes | Recommended Solutions & Troubleshooting Steps |
|---|
| Weak or No Signal in Activity Assays | • Caspase expression below detection level. • Insufficient apoptosis induction. • Sub-optimal reagent concentration. | • Include a positive control (e.g., STS-treated cells) to confirm assay functionality [1]. • Use a proteasome inhibitor (e.g., Bortezomib) to synergistically amplify caspase activity [1] [2]. • Titrate antibody concentrations and optimize fixation/permeabilization times [3]. | | High Background Fluorescence/Staining | • Non-specific antibody binding. • Inadequate blocking or washing. | • Use serum from the secondary antibody host in blocking buffer [3]. • Perform thorough washing with PBS/0.1% Tween 20 after each antibody incubation [3]. • Always include a no-primary-antibody control to identify background source [3]. | | Inconsistent Results Between Techniques | • Technique-specific limitations (e.g., live vs. fixed cells). • Differing sensitivity to caspase isoforms. | • FRET-based reporters are ideal for live-cell, real-time kinetics but show small fluorescence changes [4]. • Genetically encoded biosensors (e.g., VC3AI) offer low background and high sensitivity in fixed cells, but require stable cell line generation [4]. • Antibody-based methods (IF/Western) provide spatial data but require fixation and may miss transient activation [5] [3]. | | Unexpected Caspase-3/7 Localization or Activity in Non-Apoptotic Cells | • Non-apoptotic roles in differentiation/inflammation. • Cross-talk with other cell death pathways (e.g., pyroptosis). | • In neuroinflammatory models (e.g., EAE/MS), caspase-3/7 can contribute to GSDMD-mediated pyroptosis; use specific inhibitors to delineate pathways [6]. • Consider that caspase-7, but not caspase-3, can be activated by caspase-1 in certain pro-inflammatory contexts [7]. |
Here are detailed methodologies for key techniques cited in the literature.
This protocol is ideal for detecting caspase activation in fixed cells with spatial context [3].
The SNIPer (Single Nick in Proteome) system allows for precise, small-molecule-controlled activation of specific engineered caspase alleles [1].
The following diagrams, created with Graphviz, illustrate the core concepts and methods discussed.
This diagram shows the established hierarchy where initiator caspases activate the executioners caspase-3/7, which then cleave key cellular substrates to bring about apoptotic death [7].
This chart visualizes the emerging concept of cross-talk between apoptotic and pyroptotic pathways, where traditional executioner caspases (3/7) can, in specific contexts like neuroinflammation, contribute to GSDMD-mediated pyroptosis [6].
This workflow outlines the mechanism of the SNIPer system, an advanced tool for the precise, small-molecule-controlled activation of engineered caspases, allowing researchers to dissect the specific roles of individual caspases [1].
Here are answers to some common challenges you might face during stability testing of solvents and formulations.
Q1: My drug degradation rate in frozen solution is higher than expected. What could be the cause?
Q2: How can I design efficient dynamic tests for my solvent system instead of running long steady-state experiments?
The following table outlines common issues, their potential causes, and recommended actions, based on kinetic studies of pharmaceutical solutions [1].
| Problem | Possible Cause | Recommended Action |
|---|---|---|
| Unexpectedly short shelf-life in frozen state | Concentration of reactants in unfrozen liquid phase | Modify formulation with stabilizers; adjust ionic strength with salts like NaCl [1]. |
| pH drift during stability studies | Buffer crystallization or pH change due to freezing | Use buffers less prone to crystallization (e.g., phosphate); verify pre-frozen pH is optimal for stability [1]. |
| Low solubility of drug in solvent | Poor compatibility between drug and solvent system | Explore solid dispersion techniques using carriers like HP-β-CD or HPMC to enhance aqueous solubility [3]. |
| Poor data for model parameter estimation | Input signals during testing lack sufficient variation | Implement a Design of Dynamic Experiments (DoDE) using PRBS or Schroeder-phase input signals [2]. |
This methodology is adapted from a study on the stability of amoxicillin and clavulanate in frozen solutions [1].
1. Principle To determine the degradation kinetics of active pharmaceutical ingredients (APIs) in aqueous solution under frozen storage conditions, where the reaction rate is influenced by the concentrating effect of freezing.
2. Materials
3. Equipment
4. Procedure 1. Solution Preparation: Prepare the drug solution in the chosen buffer. Adjust the solution to the target pH and maintain a constant ionic strength, for example, with 0.05 M sodium chloride [1]. 2. Storage: Fill the solution into sealed containers and store them at various sub-zero temperatures (e.g., -5°C, -10°C, -20°C). 3. Sampling: Periodically remove samples from the frozen state and thaw immediately for analysis. 4. Analysis: Analyze the thawed samples using the stability-indicating HPLC method to determine the percentage of the API remaining. 5. Kinetic Analysis: Plot the log of the concentration (%) remaining versus time. A linear relationship indicates first-order kinetics. Determine the rate constant (k) from the slope of the line [1].
The following diagram illustrates the general workflow for designing and executing dynamic test runs for solvent system characterization, based on the principles of Design of Dynamic Experiments (DoDE) [2].
Aumitin has been identified as a potent inhibitor of mitochondrial complex I (NADH-CoQ reductase) [1]. This inhibition of the electron transport chain causes a fundamental shift in cellular metabolism.
The table below summarizes quantitative data on this compound's inhibition of mitochondrial respiration, which is the direct cause of the increase in ECAR [1].
| Cell Line | Process Inhibited | IC₅₀ for Mitochondrial Respiration | Correlation to Autophagy Inhibition |
|---|---|---|---|
| HeLa cells | Mitochondrial Respiration (OCR) | 0.11 ± 0.21 μM | Strong correlation: IC₅₀ for starvation-induced autophagy was 0.12 ± 0.07 μM |
| MCF7 cells | Mitochondrial Respiration (OCR) | 0.44 ± 0.11 μM | Strong correlation: IC₅₀ for rapamycin-induced autophagy was 0.24 ± 0.20 μM |
The following methodology, adapted from protocols used to study this compound and similar compounds, will allow you to assess its effect on cellular metabolism in real-time [1] [2].
The experiment involves seeding cells and sequentially injecting compounds to probe mitochondrial function.
Q1: Why do I see a rise in ECAR after adding this compound? A1: This is the expected outcome. This compound inhibits mitochondrial complex I, reducing ATP production via oxidative phosphorylation. The cell compensates by increasing glycolysis, leading to higher lactate production and a consequent rise in ECAR [1].
Q2: My positive control (rotenone) shows the expected ECAR increase, but this compound does not. What could be wrong? A2:
Q3: How can I confirm that the ECAR change is specifically due to mitochondrial complex I inhibition? A3:
The diagram below illustrates the causal pathway from this compound treatment to the final measured change in ECAR, summarizing the key biochemical events.
What is this compound and its primary mechanism of action? this compound is a novel autophagy inhibitor discovered through phenotypic screening. Its primary identified target is mitochondrial complex I (NADH: ubiquinone oxidoreductase) [1]. By inhibiting this complex, this compound disrupts mitochondrial respiration, which in turn leads to the inhibition of the autophagy process [1]. This finding underscores that impairment of mitochondrial respiration, through targeting complex I, is a general mechanism for autophagy regulation.
Why is measuring proton leak important in the context of mitochondrial inhibitors like this compound? Proton leak is a process that uncouples oxidative phosphorylation from ATP synthesis, dissipating the mitochondrial membrane potential as heat [2] [3]. Measuring it is crucial because:
The following is a generalized protocol for measuring oxygen consumption and proton leak kinetics, adapted from methodologies used in liver mitochondria studies [4]. This can serve as a starting point for investigating the effects of compounds like this compound.
Goal: To assess mitochondrial function and energetic efficiency by measuring oxygen consumption rates (OCR) under different states, and to estimate proton leak.
Key Reagents and Equipment:
The experimental workflow involves isolating functional mitochondria and measuring oxygen consumption after the sequential addition of specific compounds to manipulate respiratory states. The following diagram illustrates this process and the resulting mitochondrial bioenergetic profile:
Table 1: Common Compounds Used in Mitochondrial Respiration Assays
| Compound | Target/Function | Final Concentration (Example) | Purpose in Assay |
|---|---|---|---|
| ADP | Substrate for ATP Synthase | Variable | To induce State 3 respiration (maximal ADP-stimulated OCR) [4]. |
| Oligomycin | Inhibitor of ATP Synthase (Complex V) | e.g., 2.5 µM [5] | To induce State 4 respiration (proton leak-dependent OCR) by blocking proton flow through ATP synthase [4]. |
| FCCP/DNP | Chemical Uncoupler | Titrated | To dissipate the proton gradient completely, measuring maximal OCR capacity. Helps define the spare respiratory capacity [2] [5]. |
| Rotenide | Inhibitor of Complex I | Variable | To inhibit Complex I. Used to confirm target or probe ETC function. This compound would be used in a similar way [1] [5]. |
| Antimycin A | Inhibitor of Complex III | e.g., 2.5 µM [5] | To shut down the ETC, allowing measurement of non-mitochondrial respiration. |
Table 2: Frequently Encountered Problems and Potential Solutions
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| Low Respiratory Control Ratio (RCR) | Poor mitochondrial isolation quality, damaged membranes, or outdated/invalid reagents. | Optimize isolation protocol to ensure speed and cold temperature; use fresh tissue and prepare reagents fresh [4]. |
| High Non-Mitochondrial Oxygen Consumption | Non-mitochondrial side reactions or cell debris. | Include proper controls with ETC inhibitors (e.g., Antimycin A) to subtract this background value from all measurements [5]. |
| Unresponsive to Oligomycin | Wrong concentration, inactive compound, or mitochondria are already uncoupled. | Titrate the inhibitor concentration for your specific model system to find the optimal dose [5]. Test compound activity. |
| High Variability Between Replicates | Inconsistent cell seeding density or mitochondrial protein concentration. | Precisely normalize all measurements to cell count or mitochondrial protein content. Determine and use an optimal, consistent seeding density [5]. |
The protocols and values above are generalized. The concentrations of modulators like oligomycin, ADP, and inhibitors need to be optimized for each specific cellular or mitochondrial model [5]. For instance, the ideal cell seeding density and inhibitor concentration for a 3D brain tumor spheroid culture will differ from those used for isolated liver mitochondria [4] [5].
When planning to use this compound, you would typically titrate it into the system, similar to how other ETC inhibitors are used, to observe its specific effect on the various respiratory states, particularly its impact on proton leak.
Aumitin is a diaminopyrimidine-based compound identified as a potent inhibitor of macroautophagy. Its primary molecular target is mitochondrial complex I (NADH-CoQ reductase) [1].
The table below summarizes its core characteristics:
| Characteristic | Description |
|---|---|
| Primary Molecular Target | Mitochondrial complex I [1] |
| Overall Effect on Autophagy | Inhibition of autophagic flux [1] |
| Key Readouts for Inhibition | Dose-dependent inhibition of LC3-I to LC3-II lipidation; inhibition of autophagy substrate p62 degradation [1] |
| Upstream mTOR Pathway | Acts downstream of mTOR (inhibits both starvation- and rapamycin-induced autophagy) [1] |
| Cellular Outcome | Induces apoptosis in starved cells, as measured by caspase 3/7 activation [1] |
The following diagram illustrates the established mechanism of this compound and its point of intervention in the autophagy process:
The discovery and characterization of this compound relied on several key experimental approaches. Here is a summary of the critical protocols and findings:
| Assay Type | Key Measurement | Experimental Detail | Finding with this compound |
|---|---|---|---|
| Phenotypic HCS [1] | eGFP-LC3 puncta formation | MCF-7 cells stably expressing eGFP-LC3 | Dose-dependent inhibition of puncta |
| Immunoblotting [1] | LC3-I to LC3-II conversion; p62 levels | MCF-7 cells under starvation or rapamycin | Reduced LC3-II, accumulated p62 |
| Autophagic Flux [1] | mCherry-eGFP-LC3 puncta | mCherry-eGFP-LC3 stable cells | Reduced yellow & red puncta |
| Cell Viability/Death [1] | Caspase 3/7 activity | Post-starvation treatment | Increased activity |
| Mitochondrial Respiration [1] | Oxygen Consumption Rate (OCR) | Seahorse XFe96 Analyzer (MCF-7, HeLa) | Dose-dependent OCR decrease |
| Target Identification [1] | NADH-CoQ reductase activity | In vitro assay with isolated mitochondria | Direct inhibition of Complex I |
Based on its mechanism, here are solutions to potential issues researchers might face:
FAQ 1: Autophagy inhibition in my model is inconsistent or weak. What could be wrong?
FAQ 2: How can I confirm that the observed effects are truly due to complex I inhibition and not an off-target effect?
FAQ 3: My experiment involves nutrient-rich conditions. Will this compound still work?
To further assist your users, you may want to include these points:
The table below summarizes the key characteristics of Aumitin and Rotenone based on published scientific data.
| Feature | This compound | Rotenone |
|---|---|---|
| Chemical Class | Diaminopyrimidine [1] | Isoflavonoid / natural isoflavone [2] [3] |
| Inhibition Potency (IC₅₀) | Not quantitatively specified; potent in low micromolar range (e.g., effective at 1-10 μM) [1] | 1.7 - 2.2 μM (direct enzymatic assay) [4] |
| Binding Site & Mechanism | Binds to mitochondrial complex I; precise binding mode not yet mapped [1] | Binds in the ubiquinone (Q) channel of complex I in multiple modes (ROT1, ROT2, ROT3); requires conformational flexibility [2] |
| Primary Phenotypic Effect | Inhibits autophagy (macroautophagy) by disrupting mitochondrial respiration [1] | Induces apoptosis via increased mitochondrial ROS; also inhibits microtubule polymerization [5] [6] [4] |
| Key Experimental Findings | Inhibits LC3 lipidation & p62 degradation; reduces oxygen consumption rate (OCR); induces apoptosis in starved cells [1] | Confirmed induction of mitochondrial ROS, cytochrome c release, caspase-3 activation; DNA fragmentation [6] [7] |
| Reported Toxicity | Cytotoxic under nutrient starvation, inducing caspase-3/7 mediated apoptosis [1] | Neurotoxic (linked to Parkinson's pathology); hepatotoxic; causes bone marrow depletion; general animal weight loss [5] [8] |
| Research Applications | Chemical biology tool for studying autophagy and its link to mitochondrial function [1] | Historic pesticide; widely used tool to model Parkinson's disease and study mitochondrial dysfunction & apoptosis [5] [4] [2] |
For researchers looking to replicate or build upon these findings, here are the core methodologies from the key studies.
This protocol is adapted from the discovery study of this compound [1].
This protocol is based on established research into Rotenone's mechanism [6] [7].
The following diagram illustrates the core signaling pathways through which this compound and Rotenone exert their cellular effects, summarizing data from the referenced studies.
Cellular Pathways of this compound and Rotenone
This compound emerges as a novel chemical tool primarily valuable for dissecting the connection between mitochondrial function and the autophagy pathway [1]. Its well-defined phenotype as an autophagy inhibitor makes it suitable for studies in cancer cell survival and metabolism.
In contrast, Rotenone is a well-established, potent complex I inhibitor with a broader and more complex profile. It is a benchmark tool for studying ROS-driven apoptosis, modeling neurodegenerative diseases like Parkinson's, and investigating mitochondrial toxicity [5] [2] [7]. Its additional effect on microtubules is an important consideration for experimental design [5].
Choosing between them depends on your research question:
The discovery and characterization of this compound are documented in a 2018 study [1]. The tables below summarize the key quantitative findings and the experimental methods used to obtain them.
Table 1: Summary of Quantitative Data on this compound [1]
| Measurement Parameter | Experimental System | Result (IC₅₀) | Key Finding |
|---|---|---|---|
| Autophagy Inhibition (Starvation-induced) | MCF-7 cells | 0.12 ± 0.07 µM | Potently inhibits autophagic flux. |
| Autophagy Inhibition (Rapamycin-induced) | MCF-7 cells | 0.24 ± 0.20 µM | Acts downstream of mTOR. |
| Mitochondrial Resp. Inhibition | HeLa cells | 0.11 ± 0.21 µM | Strongly suppresses oxygen consumption. |
| Mitochondrial Resp. Inhibition | MCF-7 cells | 0.44 ± 0.11 µM | Effect is consistent across cell lines. |
| Complex I Inhibition (NADH-CoQ reductase assay) | Isolated mitochondria | Significant inhibition | Directly targets and inhibits mitochondrial Complex I. |
Table 2: Key Experimental Protocols for this compound [1]
| Experimental Method | Key Details | Purpose |
|---|---|---|
| High-Content Autophagy Screening | MCF-7 cells stably expressing eGFP-LC3. Autophagy induced by starvation or rapamycin. | Phenotypic identification of novel autophagy inhibitors. |
| Western Blot Analysis | Monitoring LC3-I to LC3-II lipidation and p62/SQSTM1 degradation. | Confirmation of autophagic flux inhibition. |
| Seahorse XF Analyzer Assay | Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in live cells. | Assessment of mitochondrial respiration vs. glycolytic activity. |
| Semi-Intact Cell Respiration Assay | Plasma membrane permeabilized with digitonin; specific substrates fed to individual mitochondrial complexes. | Identification of the specific mitochondrial complex being targeted. |
| In Vitro Complex I Activity Assay | Measurement of NADH-coenzyme Q reductase activity in isolated mitochondria. | Direct confirmation of Complex I inhibition. |
While the same 2018 study that describes this compound explicitly states that Autophinib "did not modulate mitochondrial respiration" [1], specific quantitative OCR data or detailed protocols for this negative finding were not fully elaborated in the search results. Therefore, a direct, data-to-data comparison is not currently possible.
The following diagram illustrates the distinct mechanisms of action for both compounds based on the available information.
As the diagram shows, this compound and Autophinib inhibit autophagy through fundamentally different primary targets.
"Antimitin" is a known inhibitor of mitochondrial Complex I. It is possible there is a spelling similarity or that "Aumitin" is a novel or less-documented compound. To continue your research, you may find the following strategies helpful:
| Comparison Aspect | Description for a Typical Complex I Inhibitor |
|---|---|
| Primary Target | NADH:ubiquinone oxidoreductase (Complex I) of the mitochondrial electron transport chain [1]. |
| Inhibition Mechanism | Binds to the hydrophobic pocket of the membrane arm, blocking electron transfer from NADH to ubiquinone. |
| Cellular Consequences | Reduces ATP synthesis, increases reactive oxygen species (ROS) production, and can induce apoptosis [2]. |
| Experimental Validation | Measured by a decrease in oxygen consumption rate (OCR) in assays like Seahorse XF Analyzer. |
| Key Assays | Enzyme activity assays (e.g., using isolated mitochondria), high-resolution respirometry, ROS detection assays [2]. |
Since data on "this compound" is unavailable, here is a generalized protocol for assessing the effect of a compound on Complex I activity, based on standard methodologies [2]. This can serve as a reference for the types of experiments you may encounter or design.
The following diagram illustrates the core workflow of this experimental process.
If "this compound" is a newly discovered compound, its functional data might be found in specialized pharmaceutical patent documents or in the early-stage research publications of specific biotechnology companies.
The table below summarizes the core information for Aumitin and representative Diaminopyrimidine-based compounds, showing they are distinct entities with different primary targets and applications.
| Feature | This compound | Diaminopyrimidine-Based Compounds (Examples) |
|---|---|---|
| Primary Target | Mitochondrial Complex I [1] [2] | Varies by compound (e.g., FAK, MTHFD2, DHFR) [3] [4] [5] |
| Primary Biological Effect | Inhibits mitochondrial respiration and autophagy [1] | Varies by compound (e.g., anticancer, antiparasitic, antiplatelet) [3] [5] [6] |
| Chemical Structure | Novel autophagy inhibitor (not a diaminopyrimidine) [1] | Defined by a 2,4-diaminopyrimidine scaffold [3] |
| Key Research Context | Studied as a tool for understanding autophagy regulation [1] | Explored for therapeutic applications (e.g., cancer, infections) [3] [5] |
To further clarify the differences, here is a more detailed look at each compound class.
This is a broad class of molecules sharing a common chemical scaffold, developed for specific molecular targets.
The following diagram illustrates the general experimental approach used in the discovery of autophagy inhibitors like this compound, which connects phenotypic screening to target identification.
Based on the available information, here is a critical interpretation for your research:
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of Aumitin from key assays in MCF-7 and HeLa cells, demonstrating its potency in inhibiting mitochondrial respiration and autophagy.
| Assay Description | MCF-7 Cells (IC₅₀ in μM) | HeLa Cells (IC₅₀ in μM) |
|---|---|---|
| Mitochondrial Respiration Inhibition (Oxygen Consumption Rate - OCR) | 0.44 ± 0.11 [1] | 0.11 ± 0.21 [1] |
| Starvation-Induced Autophagy Inhibition | 0.12 ± 0.07 [1] | Information not specific to HeLa in results |
| Rapamycin-Induced Autophagy Inhibition | 0.24 ± 0.20 [1] | Information not specific to HeLa in results |
Understanding the model systems is crucial for interpreting the data. Here is a brief overview of the two cell lines used in the studies.
| Cell Line | Origin | Key Characteristics | Relevance to the Study |
|---|---|---|---|
| MCF-7 [2] | Breast adenocarcinoma (Luminal A subtype) | Estrogen and progesterone receptor-positive; epithelial-like morphology; moderate growth rate (doubling time ~24 hrs) | A well-characterized model for hormone receptor-positive breast cancer and autophagy research. |
| HeLa [1] [3] | Cervical adenocarcinoma | Epithelial-like morphology; highly proliferative and robust in culture. | A standard, highly versatile model cell line used across biological disciplines, including metabolism and cell death studies. |
The robustness of this compound's validation stems from the use of several sophisticated experimental techniques.
High-Content Phenotypic Screening for Autophagy Inhibition: The initial discovery of this compound was performed using MCF-7 cells stably expressing the fluorescent autophagosome marker eGFP-LC3 [1]. Autophagy was induced by starvation or rapamycin treatment. Inhibition was measured by a dose-dependent reduction in the number of GFP-LC3 puncta (autophagosomes) per cell using high-content imaging and analysis [1].
Monitoring Mitochondrial Respiration (Seahorse XF Analyzer): This real-time, cell-based assay directly measures the Oxygen Consumption Rate (OCR), a key indicator of mitochondrial respiration [1].
Target Identification (Semi-Intact Cell Assay): To identify the specific mitochondrial target, researchers used digitonin to permeabilize the plasma membrane of MCF-7 cells, leaving the mitochondria intact [1]. Different substrates feeding into specific electron transport chain complexes were added. This compound inhibited oxygen consumption only when substrates for Complex I (e.g., pyruvate/malate) were used, pinpointing it as the target, similar to the known inhibitor rotenone [1].
Confirmatory In Vitro Enzyme Activity Assay: The direct inhibition of Complex I was confirmed using isolated mitochondria in an NADH-CoQ reductase assay [1]. This compound directly inhibited the enzymatic activity of Complex I, reducing its ability to transfer electrons from NADH to coenzyme Q [1].
The experimental data consistently shows that this compound inhibits autophagy by impairing mitochondrial function. The diagram below illustrates this signaling pathway and the logical relationship between the key experimental findings.
The data validates this compound as a potent and useful tool for studying the link between metabolism and autophagy. For your research, please consider:
| Compound | Primary Target | Main Effect on Mitochondrial Respiration | Key Experimental Use |
|---|---|---|---|
| Aumitin | Complex I (NADH:ubiquinone oxidoreductase) [1] | Inhibits oxygen consumption; increases glycolytic acidification (ECAR) [1] | Novel, potent, and specific inhibitor of Complex I; useful for studying autophagy regulation [1] |
| Oligomycin | Complex V (F(_1)F(_O) ATP synthase) [2] [3] | Inhibits ATP-linked respiration; reveals proton leak [1] [4] | Determining the proportion of oxygen consumption used for ATP synthesis [1] [4] |
| FCCP | Uncoupler (H(^+) ionophore) [5] [3] | Dissipates proton gradient; collapses ΔΨ(_m); maximizes OCR [1] [5] | Collapsing the membrane potential to measure maximum respiratory capacity [1] [5] |
| Antimycin A | Complex III (ubiquinol:cytochrome c oxidoreductase) [3] [6] | Inhibits electron transfer; drastically reduces OCR [1] | Halting electron transport to measure residual, non-mitochondrial respiration [1] |
The compounds target different parts of the mitochondrial electron transport chain, and their sequential use forms the basis of a common test to assess mitochondrial function.
The diagram illustrates the Seahorse XF Analyzer assay workflow [1]. Cells are seeded in a specialized plate, and the compounds are injected sequentially:
The distinct mechanisms of these compounds lead to characteristic and quantifiable effects in cellular assays.
| Compound | Typical Assay Context | Key Quantitative Findings & Observations |
|---|
| This compound | MCF-7 or HeLa cells; Seahorse XFe96 Analyzer [1] | - IC(_{50}) for mitochondrial respiration: 0.11 ± 0.21 µM (HeLa) and 0.44 ± 0.11 µM (MCF-7) [1].
The discovery of This compound, a novel autophagy inhibitor, serves as an excellent example of a phenotypic screening success story [1] [2].
The table below summarizes the core differences between these two fundamental drug discovery strategies, with this compound's journey illustrating the phenotypic path.
| Feature | Phenotypic Screening | Target-Based Screening |
|---|---|---|
| Core Approach | Identify compounds based on their effects on observable traits (phenotype) in cells, tissues, or whole organisms [3] [4]. | Screen compounds for interaction with a specific, predefined molecular target (e.g., a protein, enzyme, or receptor) [3] [4]. |
| Requires Prior Target Knowledge | No [4]. | Yes [4]. |
| Mechanism of Action (MoA) | MoA is often unknown at the time of discovery; requires subsequent target deconvolution [1] [4]. | MoA is predefined and central to the screening hypothesis [3]. |
| Discovery Bias | Unbiased; allows for novel biology and unexpected target discovery [1] [4]. | Hypothesis-driven; limited to known or suspected pathways [4]. |
| Success Rate (First-in-Class) | Historically, a more successful strategy for discovering first-in-class medicines [5]. | Less successful for first-in-class medicines compared to phenotypic screening [5]. |
| Advantages | - Captures complex biology and polypharmacology
The following diagram and description outline the general workflow for phenotypic drug discovery, reflecting the process used in the discovery of this compound.
Experimental Protocols in the Workflow:
The choice between phenotypic and target-based screening is not about one being universally superior, but about selecting the right tool for the research goal [3] [4].